2-Benzoylacetanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDIHADHZSFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242024 | |
| Record name | 3-Oxo-3-phenylpropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
959-66-0 | |
| Record name | β-Oxo-N-phenylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-3-phenylpropionanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-3-phenylpropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3-phenylpropionanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OXO-3-PHENYLPROPIONANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2F5R8VPP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Benzoylacetanilide from Ethyl Benzoylacetate and Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-benzoylacetanilide from ethyl benzoylacetate and aniline. It includes a detailed experimental protocol, an analysis of the reaction mechanism, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
This compound, also known as N-phenyl-3-oxo-3-phenylpropanamide, is a β-ketoanilide that serves as a valuable intermediate in organic synthesis. Its structure incorporates both an amide and a β-dicarbonyl moiety, making it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide focuses on its synthesis via the reaction of ethyl benzoylacetate and aniline, a common and efficient method for the preparation of this class of compounds.
Reaction Overview and Mechanism
The synthesis of this compound from ethyl benzoylacetate and aniline proceeds through a nucleophilic acyl substitution reaction, specifically, an amidation. The reaction is typically carried out at elevated temperatures and can be catalyzed by a base.
Reaction Scheme:
Reaction Mechanism
The reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the ester group in ethyl benzoylacetate. The use of a base, such as sodium ethoxide, can deprotonate the aniline, increasing its nucleophilicity and facilitating the reaction. The mechanism can be described in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of the ester group in ethyl benzoylacetate. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom of the ethoxy group.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion (C₂H₅O⁻) is eliminated as a leaving group.
-
Protonation of the Leaving Group: The ethoxide ion is protonated by the protonated aniline or another proton source in the reaction mixture to form ethanol.
-
Final Product: The final product, this compound, is formed.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following experimental protocol is based on a patented method for the synthesis of this compound.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ethyl Benzoylacetate | 94-02-0 | 192.21 |
| Aniline | 62-53-3 | 93.13 |
| Sodium Ethoxide | 141-52-6 | 68.05 |
| Petroleum Ether | 8032-32-4 | - |
Procedure
-
To a 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add petroleum ether (as a solvent), ethyl benzoylacetate, aniline, and a catalytic amount of sodium ethoxide. The mass ratio of ethyl benzoylacetate to aniline can range from 1:0.53 to 1:1.22, and the catalyst amount can be between 0.016 to 0.078 times the mass of ethyl benzoylacetate.[1]
-
Heat the reaction mixture to a temperature of 120-130 °C with continuous stirring.
-
Maintain the reaction at this temperature for 6-12 hours. During this time, the ethanol produced as a byproduct will be continuously removed by distillation.
-
After the reaction is complete, cool the mixture and filter it to remove the catalyst.
-
Cool the filtrate to 8-10 °C to induce crystallization of the product.
-
Collect the crystalline this compound by filtration and dry it.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
| Parameter | Value | Reference(s) |
| Yield | > 94% | [1] |
| Melting Point | 107-108 °C | [1] |
| Molecular Formula | C₁₅H₁₃NO₂ | |
| Molecular Weight | 239.27 g/mol |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons (C₆H₅-CO and -NHC₆H₅): Multiple signals in the range of δ 7.0-8.0 ppm.
-
Methylene Protons (-COCH₂CO-): A singlet at approximately δ 4.0-4.5 ppm. The exact chemical shift can be influenced by keto-enol tautomerism.
-
Amide Proton (-NH-): A broad singlet that can appear over a wide range, typically δ 8.0-9.0 ppm, and its position is solvent-dependent.
¹³C NMR Spectroscopy
-
Carbonyl Carbons (C=O): Two signals expected in the downfield region, typically δ 165-175 ppm for the amide carbonyl and δ 190-200 ppm for the ketone carbonyl.
-
Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.
-
Methylene Carbon (-COCH₂CO-): A signal around δ 45-55 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks slightly below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp peak around 1660-1680 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.
-
N-H Bend (Amide II band): A peak around 1550 cm⁻¹.
-
C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.
Alternative Synthesis Methods
While the reaction of ethyl benzoylacetate with aniline is a primary route, other potential methods for the synthesis of β-ketoanilides exist, although they are less commonly reported for this specific compound. These could include:
-
Reaction of Diketene with Aniline: This method can produce acetoacetanilide derivatives. A benzoylated diketene derivative could potentially be used to synthesize this compound.
-
From Benzoylacetone and Aniline: Direct condensation of benzoylacetone with aniline might be a possible route, though it may require specific catalysts and conditions to favor the desired amidation over other potential side reactions.
Further research into these alternative pathways could provide more versatile and efficient synthetic strategies for this compound and its derivatives.
Conclusion
The synthesis of this compound from ethyl benzoylacetate and aniline is a robust and high-yielding reaction that proceeds via a nucleophilic acyl substitution mechanism. The provided experimental protocol offers a clear and reproducible method for its preparation. The understanding of its reaction mechanism and spectroscopic properties is crucial for its application in further synthetic endeavors. This guide serves as a foundational document for researchers and professionals engaged in the synthesis and utilization of this important chemical intermediate.
References
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Benzoylacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2-Benzoylacetanilide. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Structure and Identification
This compound, also known as N-phenyl-3-oxo-3-phenylpropanamide, is an organic compound with the chemical formula C₁₅H₁₃NO₂.[1] Its structure consists of an acetanilide moiety where one of the methyl protons is substituted with a benzoyl group. The linear formula is C₆H₅COCH₂CONHC₆H₅.
Synonyms:
-
Benzoylacetoanilide[1]
-
N-Phenylbenzoylacetamide[1]
-
3-Oxo-3-phenylpropionanilide[1]
-
α-Benzoylacetanilide
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₂ | [1] |
| Molecular Weight | 239.27 g/mol | [1] |
| Melting Point | 106-108 °C | [1] |
| Boiling Point (Predicted) | 473.6 ± 28.0 °C | [1] |
| Density (Predicted) | 1.205 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in acetone (25 mg/mL) | [1] |
| pKa (Predicted) | 11.37 ± 0.23 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 959-66-0 | |
| InChI | 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) | |
| SMILES | O=C(CC(=O)c1ccccc1)Nc2ccccc2 |
Table 2: Predicted Spectroscopic Data
Note: The following data are predicted based on the chemical structure and typical values for the functional groups present. Experimental verification is recommended.
| Spectroscopy | Predicted Peaks and Assignments |
| ¹H NMR (CDCl₃) | δ ~10.0-10.5 (s, 1H, -NH-), δ ~7.9-8.1 (d, 2H, ortho-protons of benzoyl), δ ~7.2-7.6 (m, 8H, remaining aromatic protons), δ ~4.1 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~195 (C=O, ketone), δ ~165 (C=O, amide), δ ~120-140 (aromatic carbons), δ ~45 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1660 (C=O stretch, amide I), ~1590 (C=C stretch, aromatic), ~1540 (N-H bend, amide II) |
| Mass Spec (EI) | m/z 239 (M⁺), 105 (C₆H₅CO⁺), 93 (C₆H₅NH₂⁺), 77 (C₆H₅⁺) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of benzoylacetanilides.
Materials:
-
Ethyl benzoylacetate
-
Aniline
-
Petroleum ether (or other suitable high-boiling solvent)
-
Catalyst (e.g., a solid acid or base catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl benzoylacetate, aniline, and the catalyst in petroleum ether.
-
Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
During the reaction, ethanol will be generated and can be removed by distillation.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to 8-10 °C to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold petroleum ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization Protocols
-
Prepare a ~5-10 mg/mL solution of this compound in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, obtain a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate the peaks to determine the relative number of protons.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Introduce a dilute solution of this compound into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Spectroscopic characterization workflow for this compound.
Chemical Reactivity
This compound can participate in reactions characteristic of its functional groups. The active methylene group between the two carbonyls is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various reactions. It has been shown to react with platinum and palladium complexes to yield metallalactam complexes.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound. The tabulated data and workflow diagrams offer a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound. Further experimental investigation is encouraged to validate the predicted spectroscopic data and explore the full potential of this compound in various chemical and pharmaceutical applications.
References
Spectroscopic Profile of 2-Benzoylacetanilide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Benzoylacetanilide (CAS No. 959-66-0).[1][2] Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Chemical Structure and Properties
This compound, with the chemical formula C₁₅H₁₃NO₂, has a molecular weight of 239.27 g/mol .[1] It presents as a white to off-white crystalline powder with a melting point of 106-108 °C.[1][2] The structure comprises a central acetanilide core with a benzoyl group attached to the α-carbon.
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound based on its chemical structure and typical values for its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amide proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and amide groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.0 - 10.5 | Singlet | 1H | Amide (N-H) |
| ~ 7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho-protons of benzoyl group) |
| ~ 7.3 - 7.7 | Multiplet | 8H | Aromatic (remaining phenyl protons) |
| ~ 4.1 | Singlet | 2H | Methylene (-CH₂-) |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | Carbonyl (Benzoyl C=O) |
| ~ 168 | Carbonyl (Amide C=O) |
| ~ 120 - 140 | Aromatic (C₆H₅-CO and C₆H₅-NH) |
| ~ 45 | Methylene (-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Amide |
| ~ 3100 - 3000 | C-H Stretch | Aromatic |
| ~ 1680 | C=O Stretch | Ketone (Benzoyl) |
| ~ 1660 | C=O Stretch (Amide I) | Amide |
| ~ 1600, 1480 | C=C Stretch | Aromatic |
| ~ 1530 | N-H Bend (Amide II) | Amide |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Assignment |
| 239.09 | [M]⁺ (Molecular Ion) |
| 134.06 | [M - C₆H₅CO]⁺ |
| 105.03 | [C₆H₅CO]⁺ |
| 93.06 | [C₆H₅NH₂]⁺ |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer's sample compartment. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Identify and label the significant absorption bands in the spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow and Data Relationships
The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in elucidating the structure of this compound.
Caption: Workflow for spectroscopic analysis.
Caption: Interrelation of spectroscopic data.
References
An In-depth Technical Guide on the Keto-enol Tautomerism in 2-Benzoylacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism exhibited by 2-Benzoylacetanilide, a β-dicarbonyl compound of interest in synthetic and medicinal chemistry. This document details the equilibrium between the keto and enol forms, the spectroscopic methods for their characterization, and the influence of solvents on the tautomeric ratio.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a measurable equilibrium between the two tautomers. The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and substituent effects.[3][4][5] Understanding and quantifying this tautomeric equilibrium is crucial as the different forms can exhibit distinct reactivity, bioavailability, and pharmacological activity.
The Tautomeric Equilibrium of this compound
This compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by a six-membered intramolecular hydrogen-bonded ring. The equilibrium is dynamic and the relative populations of the keto and enol forms can be determined using various spectroscopic techniques.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of keto and enol tautomers in solution can be quantified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The equilibrium constant (KT = [enol]/[keto]) is influenced by the solvent environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for quantifying the keto-enol equilibrium as the proton exchange between the two forms is often slow on the NMR timescale.[6][7][8] This results in distinct signals for the protons in each tautomer. The relative concentrations of the keto and enol forms can be determined by integrating the signals corresponding to unique protons in each tautomer, such as the methylene protons (-CH₂-) of the keto form and the vinyl proton (-CH=) of the enol form.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Tautomers
| Tautomer | Functional Group | Expected Chemical Shift (δ, ppm) |
| Keto | Methylene (-CH₂-) | ~ 4.0 - 4.5 |
| Enol | Vinyl (-CH=) | ~ 6.0 - 6.5 |
| Enol | Enolic Hydroxyl (-OH) | ~ 12.0 - 14.0 |
Note: These are approximate values and can vary with solvent and concentration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. The keto and enol forms have different chromophores and thus exhibit distinct absorption maxima (λmax). The enol form, with its extended conjugated system, typically absorbs at a longer wavelength compared to the keto form.[1][9][10] By analyzing the absorbance at the respective λmax for each tautomer, their relative concentrations can be estimated.
Table 2: Expected UV-Vis Absorption Maxima for this compound Tautomers
| Tautomer | Chromophore | Expected λmax (nm) |
| Keto | Benzoyl | ~ 240 - 260 |
| Enol | Conjugated Enone | ~ 310 - 340 |
Note: These values are illustrative and depend on the solvent.
Solvent Effects on the Equilibrium Constant (KT)
The polarity of the solvent plays a significant role in the position of the keto-enol equilibrium. Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form. The following table summarizes the expected trend for the equilibrium constant in various solvents, based on studies of similar benzoylacetanilides.
Table 3: Equilibrium Constants (KT) for this compound in Various Solvents at Room Temperature
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected KT = [enol]/[keto] |
| Dioxane | 2.2 | Enol | > 1 |
| Chloroform | 4.8 | Enol | > 1 |
| Ethanol | 24.6 | Keto | < 1 |
| Methanol | 32.7 | Keto | < 1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | < 1 |
Note: The specific values for KT would be determined experimentally, with the data for related compounds found in the literature, such as in the work of Shawali et al. (1972) on benzoylacetanilides.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the keto-enol tautomerism of this compound.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of ethyl benzoylacetate with aniline.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) and aniline (1 to 1.2 equivalents) in a suitable solvent such as petroleum ether or toluene.
-
Add a catalytic amount of a suitable catalyst.
-
Heat the reaction mixture to reflux for 6-12 hours. The ethanol produced during the reaction can be removed by distillation.
-
After the reaction is complete, filter the mixture.
-
Cool the filtrate to 8-10 °C to allow for crystallization.
-
Collect the product by filtration, wash with a cold solvent, and dry to obtain this compound.
NMR Spectroscopic Analysis
Objective: To determine the equilibrium constant (KT) for the keto-enol tautomerism of this compound in different deuterated solvents.
Procedure:
-
Prepare solutions of this compound (approximately 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Transfer the solutions to NMR tubes.
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) using a high-resolution NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the signals corresponding to the methylene protons of the keto form and the vinyl proton of the enol form.
-
Integrate these signals accurately. The integration of the methylene protons should be divided by two to account for the two protons.
-
Calculate the mole fraction of the enol form (% Enol) and the equilibrium constant (KT) using the following equations:
-
% Enol = [Integral(vinyl H) / (Integral(vinyl H) + (Integral(methylene H) / 2))] * 100
-
KT = [enol] / [keto] = Integral(vinyl H) / (Integral(methylene H) / 2)
-
UV-Vis Spectrophotometric Analysis
Objective: To observe the effect of solvent polarity on the tautomeric equilibrium of this compound.
Procedure:
-
Prepare stock solutions of this compound in various solvents of differing polarities (e.g., hexane, chloroform, ethanol, methanol).
-
Prepare a series of dilute solutions from the stock solutions.
-
Record the UV-Vis absorption spectrum for each solution over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer. Use the corresponding solvent as the blank.
-
Identify the absorption maxima (λmax) for the keto and enol forms in each solvent.
-
Analyze the changes in the relative intensities of the absorption bands corresponding to the keto and enol forms as a function of solvent polarity.
Workflow and Relationship Diagrams
Conclusion
This compound exhibits a fascinating keto-enol tautomerism that is highly dependent on the solvent environment. The equilibrium can be effectively studied and quantified using standard spectroscopic techniques such as NMR and UV-Vis spectroscopy. This technical guide provides the foundational knowledge and experimental framework for researchers and scientists to investigate the tautomeric behavior of this compound and related compounds, which is essential for applications in drug development and materials science where molecular structure dictates function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 10. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Benzoylacetanilide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-benzoylacetanilide, a significant intermediate in organic synthesis. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the existing information and presents a generalized, robust experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to equip researchers with the necessary information and methodologies to accurately assess its solubility for applications in process development, formulation, and quality control.
Introduction to this compound
This compound, also known as N-phenyl-3-oxo-3-phenylpropanamide, is a chemical compound with the linear formula C₆H₅COCH₂CONHC₆H₅. It serves as a key precursor in the synthesis of various chemical entities. Understanding its solubility in common organic solvents is crucial for its effective use in chemical reactions, purification processes such as crystallization, and the formulation of products.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility |
| Acetone | Not Specified | Soluble, 25 mg/mL[1][2][3] |
| Water (pH 7.4) | Not Specified | 29.5 µg/mL[4] |
The lack of extensive data highlights the necessity for experimental determination of solubility in other common laboratory solvents such as ethanol, methanol, isopropanol, ethyl acetate, toluene, and chloroform to facilitate its broader application.
Experimental Protocols for Solubility Determination
To address the gap in solubility data, a standardized experimental protocol is essential. The shake-flask method followed by gravimetric or spectroscopic analysis is a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.
3.1. Principle
An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.
3.2. Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, ethyl acetate, toluene, chloroform)
-
Analytical balance
-
Constant temperature shaker or water bath
-
Thermostatically controlled incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or watch glass (for gravimetric analysis)
-
UV-Vis spectrophotometer (for spectroscopic analysis)
3.3. Generalized Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To ensure no solid particles are transferred, it is recommended to use a syringe filter.
-
Concentration Analysis: Determine the concentration of this compound in the withdrawn sample using one of the following methods:
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the known volume of the saturated solution to the dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not degrade the solute).
-
Once the solvent is completely evaporated, weigh the dish containing the solid residue.
-
The mass of the dissolved solute can be calculated by subtracting the initial weight of the dish from the final weight.
-
Solubility can then be expressed in terms of g/100 mL or mol/L.
-
-
Spectroscopic Analysis (UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the saturated solution sample with a known volume of the solvent to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.
Caption: General workflow for the shake-flask solubility determination method.
Caption: Detailed steps for the gravimetric analysis of solubility.
Caption: Workflow for determining solubility via UV-Vis spectroscopic analysis.
Conclusion
While the currently available data on the solubility of this compound is limited, this guide provides the necessary framework for researchers to systematically and accurately determine its solubility in a variety of common organic solvents. The outlined experimental protocol, based on the widely accepted shake-flask method, ensures the generation of reliable and reproducible data, which is indispensable for the advancement of research and development activities involving this compound. The provided workflows offer a clear visual guide for the practical implementation of these methods in a laboratory setting.
References
2-Benzoylacetanilide CAS number and molecular weight
CAS Number: 959-66-0 Molecular Weight: 239.27 g/mol
This technical guide provides a summary of the available information on 2-Benzoylacetanilide, a chemical compound with applications in organic synthesis. While the core requirements for an in-depth whitepaper, including detailed experimental protocols, signaling pathways, and extensive quantitative data for drug development professionals, are limited in publicly available literature, this document consolidates the existing knowledge on its chemical properties, synthesis, and potential applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 959-66-0 | [1] |
| Molecular Formula | C₁₅H₁₃NO₂ | [1] |
| Molecular Weight | 239.27 | [1] |
| Melting Point | 106-108 °C | [1] |
| Boiling Point (Predicted) | 473.6 ± 28.0 °C | [1] |
| Density (Predicted) | 1.205 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in acetone (25 mg/mL) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, the primary synthetic route involves the reaction of ethyl benzoylacetate with aniline. A general representation of this synthesis is provided below.
The logical workflow for a common synthesis approach can be visualized as follows:
Caption: A diagram illustrating the general workflow for the synthesis of this compound from ethyl benzoylacetate and aniline.
Applications and Biological Context
The benzanilide and acetanilide scaffolds are present in a wide range of biologically active molecules, suggesting that derivatives of this compound could be of interest in drug discovery. However, there is a lack of published research detailing the use of this compound as a direct precursor in the synthesis of specific pharmaceutical agents.
One noted application is in coordination chemistry, where this compound reacts with platinum and palladium complexes to form metallalactam complexes. This reactivity highlights its potential as a ligand in organometallic chemistry.
Limitations of Available Data
For an audience of researchers, scientists, and drug development professionals, it is important to note the significant gaps in the publicly available data for this compound. The following areas lack detailed information:
-
Quantitative Biological Data: There is a notable absence of published in vitro or in vivo data, such as IC₅₀ values, binding affinities, or toxicity profiles.
-
Mechanism of Action: No studies were found that elucidate a specific biological target or mechanism of action for this compound.
-
Signaling Pathway Involvement: There is no evidence to suggest the involvement of this compound in any specific cellular signaling pathways.
-
Detailed Experimental Protocols: While the general synthetic route is known, detailed, reproducible experimental protocols are not widely published.
Due to this lack of in-depth biological and application-specific data, the creation of detailed signaling pathway diagrams or comprehensive experimental workflows beyond a generalized synthesis is not feasible at this time. Further research would be required to establish the biological relevance and potential therapeutic applications of this compound.
References
Potential Biological Activities of 2-Benzoylacetanilide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-benzoylacetanilide represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
The this compound core structure, characterized by a benzoyl group attached to the carbon alpha to the carbonyl group of an acetanilide moiety, has attracted significant interest in the field of drug discovery. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to a diverse library of derivatives with a wide range of pharmacological properties. This guide will explore the key biological activities of these derivatives, providing researchers and drug development professionals with a comprehensive resource to inform future studies.
Anticancer Activity
Several studies have highlighted the potential of this compound and related derivatives as cytotoxic agents against various cancer cell lines. The primary mechanisms underlying their anticancer effects appear to involve the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The cytotoxic effects of various derivatives are often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. While specific data for a wide range of this compound derivatives is an active area of research, Table 1 summarizes representative data for analogous compounds, showcasing their potency.
| Compound Type | Cancer Cell Line | Activity Metric | Value (µM) |
| Quinoxaline Derivative | MCF-7 (Breast) | GI50 | 1.02 |
| Quinoxaline Derivative | NCI-H460 (Lung) | GI50 | 0.42 |
| Quinoxaline Derivative | SF-268 (CNS) | GI50 | 0.52 |
| Benzimidazole Derivative | MCF-7 (Breast) | IC50 | 17.8 |
| Benzimidazole Derivative | DU-145 (Prostate) | IC50 | 10.2 |
Table 1: Representative anticancer activity of compounds with structural similarities to this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Workflow for MTT Assay
Workflow of the MTT cytotoxicity assay.
Signaling Pathways in Anticancer Activity
The anticancer activity of this compound derivatives is often associated with the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Apoptosis Induction: These compounds may trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to cell death. The tumor suppressor protein p53 can also be upregulated, further promoting apoptosis.[1][2][3]
Intrinsic Apoptosis Pathway
Simplified intrinsic apoptosis pathway.
Cell Cycle Arrest: this compound derivatives can also induce cell cycle arrest, often at the G2/M or G1/S phase transitions.[4][5] This is typically achieved by modulating the levels and activity of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[4][5] For instance, inhibition of CDK4/6 can prevent the phosphorylation of the retinoblastoma (Rb) protein, thereby halting the cell cycle in the G1 phase.
G1/S Phase Cell Cycle Arrest
Mechanism of G1 phase cell cycle arrest.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) |
| Benzimidazole Derivative | Staphylococcus aureus | 2-8 |
| Benzimidazole Derivative | Enterococcus faecalis | 2-8 |
| Cystobactamid Derivative | Escherichia coli | ≤2 |
| Cystobactamid Derivative | Pseudomonas aeruginosa | 4-8 |
Table 2: Representative antimicrobial activity of compounds with structural similarities to this compound derivatives.[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.
Procedure:
-
Compound Dilution: Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Broth Microdilution Workflow
Workflow for MIC determination by broth microdilution.
Potential Antimicrobial Mechanisms of Action
While the precise molecular targets of this compound derivatives are still under investigation, plausible mechanisms of action include:
-
Inhibition of Cell Wall Synthesis: Some heterocyclic compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This can involve the inhibition of enzymes like penicillin-binding proteins (PBPs).[6]
-
Disruption of Cell Membrane Integrity: The compounds may interact with the lipid bilayer of the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
-
Inhibition of Nucleic Acid Synthesis: Interference with enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerases, is another potential mechanism.[6]
-
Inhibition of Protein Synthesis: Targeting the bacterial ribosome to inhibit protein synthesis is a common mechanism for many antibiotics.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced paw edema assay, with results expressed as a percentage of edema inhibition.
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Acetanilide Derivative C6 | 100 | 73.36 |
| Indomethacin (Standard) | 20 | Not specified |
Table 3: Anti-inflammatory activity of a representative acetanilide derivative.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and groups for different doses of the test compound.
-
Compound Administration: Administer the this compound derivative or the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Carrageenan-Induced Paw Edema Workflow
References
- 1. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin D-cdk activity in cell cycle arrest of Swiss 3T3 cells by CeReS-18, a novel cell regulatory sialoglycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 8. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Acidity of α-Hydrogens in 2-Benzoylacetanilide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The α-hydrogens of 2-benzoylacetanilide, located on the methylene carbon flanked by a benzoyl and an acetanilide group, exhibit significant acidity. This heightened acidity is a direct consequence of the formation of a highly stabilized conjugate base, an enolate, upon deprotonation. The negative charge of this enolate is effectively delocalized through resonance across both adjacent carbonyl oxygen atoms and the α-carbon. This guide provides a comprehensive analysis of the structural factors governing this acidity, presents comparative quantitative data, outlines detailed experimental protocols for pKa determination, and illustrates the underlying chemical principles through logical diagrams. Understanding the acidity and enolate chemistry of this compound is crucial for its application in chemical synthesis and as a scaffold in drug development.
Introduction to α-Hydrogen Acidity
In organic chemistry, a hydrogen atom on a carbon adjacent to a carbonyl group is referred to as an α-hydrogen. These hydrogens are notably more acidic than typical alkane C-H bonds (pKa ≈ 50).[1] The acidity of α-hydrogens stems from the ability of the carbonyl group to stabilize the resulting conjugate base, known as an enolate, through resonance.[2][3] Upon removal of an α-proton by a base, the resulting negative charge on the α-carbon is delocalized onto the electronegative oxygen atom of the carbonyl group, significantly stabilizing the anion.[4]
The general pKa values for α-hydrogens in various carbonyl compounds are as follows:
When a C-H bond is positioned between two carbonyl groups, as in β-dicarbonyl compounds, the acidity of the α-hydrogens is dramatically increased.[6][7] This is because the resulting negative charge can be delocalized over both carbonyl groups, leading to a more stable conjugate base.[8] this compound is a prime example of such a system.
Acidity of this compound: A Structural Analysis
This compound (C₆H₅COCH₂CONHC₆H₅) possesses a methylene group (—CH₂—) positioned between a ketone carbonyl and an amide carbonyl. This structure is analogous to a β-dicarbonyl compound, which accounts for the pronounced acidity of its α-hydrogens.
Resonance Stabilization of the Conjugate Base
The primary factor contributing to the acidity of the α-hydrogens in this compound is the extensive resonance stabilization of its enolate form. When a base abstracts an α-proton, the resulting carbanion is stabilized by delocalizing the negative charge across the entire β-dicarbonyl system. The major resonance contributors involve placing the negative charge on the two highly electronegative oxygen atoms.
Figure 1: Deprotonation of this compound to form a resonance-stabilized enolate anion.
Inductive Effects
The electron-withdrawing inductive effects of the two adjacent carbonyl groups also contribute to the acidity. These groups pull electron density away from the α-carbon, polarizing the C-H bonds and making the hydrogens more susceptible to abstraction by a base.
Quantitative Acidity Data
| Compound | Structure | Functional Group Type | Approximate pKa | Reference(s) |
| Ethane | CH₃-CH₃ | Alkane | ~60 | [6] |
| Acetone | CH₃COCH₃ | Ketone | ~19-21 | [1][4] |
| Acetanilide | CH₃CONHC₆H₅ | Amide (N-H) | ~17-18 | - |
| Amide (α-H) | CH₃CONH₂ | Amide | ~30 | [5] |
| Acetylacetone | CH₃COCH₂COCH₃ | β-Diketone | ~9 | [8] |
| This compound | C₆H₅COCH₂CONHC₆H₅ | β-Keto Amide | ~10-12 (Estimated) | - |
Table 1: Comparison of pKa values for α-hydrogens in various organic compounds. The pKa of this compound is estimated based on the values for related β-dicarbonyl systems.
Experimental Protocols for pKa Determination
The pKa of a weakly acidic compound like this compound can be determined using several instrumental methods. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable approaches.
Method 1: Potentiometric Titration
This classical method involves titrating a solution of the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH in a 50:50 ethanol/water solvent to ensure solubility).
-
Accurately weigh approximately 0.1-0.2 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of the same ethanol/water solvent.
-
-
Apparatus Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place the solution of this compound in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the standardized base titrant in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of base added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq) from the inflection point of the curve (or by using the first derivative plot, d(pH)/dV).
-
The half-equivalence point is at Veq / 2.
-
The pKa is equal to the pH of the solution at this half-equivalence volume.
-
Figure 2: Experimental workflow for pKa determination via potentiometric titration.
Method 2: NMR Spectroscopy
This method relies on monitoring the change in the chemical shift of the α-hydrogens as a function of the solution's pH. The chemical shifts of the protonated (HA) and deprotonated (A⁻) forms are different, and the observed shift is a weighted average that depends on their relative concentrations.[9]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa range (e.g., pH 8 to 13).
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).
-
For each buffer, prepare an NMR sample by mixing a fixed amount of the stock solution with the buffer solution. An internal reference standard (e.g., TMSP) should be included.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Ensure quantitative conditions, such as a sufficient relaxation delay ( > 5 × T₁), are used.
-
-
Data Analysis:
-
Identify the resonance signal corresponding to the α-hydrogens.
-
Measure the chemical shift (δ) of this signal for each sample at its respective pH.
-
Plot the observed chemical shift (δ_obs) versus pH. The data should fit a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch-derived equation: δ_obs = (δ_HA + δ_A⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where δ_HA is the chemical shift of the fully protonated form and δ_A⁻ is the shift of the fully deprotonated (enolate) form.
-
The pKa is the pH value at the inflection point of the sigmoidal curve.
-
Conclusion
The α-hydrogens of this compound are significantly acidic, with an estimated pKa in the range of 10-12. This acidity is a hallmark of β-dicarbonyl-like structures and is fundamentally driven by the extensive resonance delocalization of the negative charge in the corresponding enolate anion. This property makes the α-carbon a soft nucleophile, which is foundational to the compound's reactivity and its use in various synthetic transformations, including alkylations and cyclizations.[10] For professionals in drug development, understanding this acidity is critical for predicting metabolic pathways, designing prodrugs, and understanding potential interactions with biological targets. The experimental protocols detailed herein provide robust methods for the precise determination of this key physicochemical parameter.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. youtube.com [youtube.com]
- 9. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-depth Technical Guide: Thermal Stability and Decomposition of 2-Benzoylacetanilide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-benzoylacetanilide (N-phenyl-3-oxo-3-phenylpropanamide). Due to the limited availability of direct experimental data for this compound in published literature, this guide leverages thermal analysis data from its close structural analog, acetoacetanilide (N-phenyl-3-oxobutanamide), to provide a predictive assessment. This approach allows for a robust estimation of the thermal properties of this compound, which is of significant interest in pharmaceutical development and material science for its potential applications.
Introduction to this compound
This compound is an organic compound featuring a benzoyl group and an acetanilide moiety linked by a methylene group. Its structure, characterized by the presence of a β-ketoamide functional group, makes it a subject of interest for its chemical reactivity and potential biological activity. Understanding the thermal stability of such compounds is paramount for safe handling, storage, and processing, particularly in the context of drug formulation and development where thermal processes are often employed.
Predicted Thermal Profile of this compound
Based on the analysis of its structural analog, acetoacetanilide, the thermal behavior of this compound can be predicted. The replacement of the terminal methyl group in acetoacetanilide with a phenyl group in this compound is expected to increase the melting point and potentially the onset of decomposition due to increased molecular weight and intermolecular interactions.
Table 1: Predicted Thermal Properties of this compound based on Acetoacetanilide Data
| Property | Predicted Value/Behavior for this compound | Basis of Prediction (Data from Acetoacetanilide) |
| Melting Point | > 83-88 °C | Acetoacetanilide melts in the range of 83-88 °C. The additional phenyl group in this compound is expected to increase the melting point. |
| Decomposition Onset | Likely to decompose upon boiling. | Acetoacetanilide is reported to decompose upon boiling[1]. |
| Decomposition Products | Toxic fumes, CO, CO₂, Nitrogen Oxides (NOx) | Hazardous decomposition products of acetoacetanilide include toxic fumes, carbon monoxide, and carbon dioxide[2][3]. Thermal decomposition also releases irritating gases and vapors, including nitrogen oxides[3]. |
| Autoignition Temperature | > 450 °C | Acetoacetanilide has a reported autoignition temperature of 450°C. The benzoyl group may influence this property. |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition of this compound, the following standard methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the corresponding mass loss of the sample.
Methodology:
-
Calibrate the TGA instrument for mass and temperature.
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a clean, inert sample pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample throughout the experiment to prevent oxidative decomposition.
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the percentage of mass loss versus temperature, from which the onset and completion temperatures of decomposition can be determined.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using standard reference materials.
-
Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events (e.g., from 25 °C to 400 °C).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) through the cell.
-
Record the heat flow to the sample relative to the reference as a function of temperature.
-
The resulting DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks that may indicate decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Place a microgram-scale sample of this compound into a pyrolysis probe.
-
Rapidly heat the sample to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.
-
The evolved gases (pyrolysate) are directly transferred to the injection port of a gas chromatograph (GC).
-
The components of the pyrolysate are separated by the GC column.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Predicted Decomposition Pathway
While a definitive decomposition pathway for this compound requires experimental data from techniques like Py-GC-MS, a plausible mechanism can be proposed based on the structure of β-ketoamides. The initial steps of decomposition are likely to involve the cleavage of the weakest bonds in the molecule. The amide bond and the C-C bonds adjacent to the carbonyl groups are potential sites for initial fragmentation.
A possible decomposition pathway could involve:
-
Initial Amide Bond Cleavage: Leading to the formation of aniline and a benzoylketene intermediate.
-
Decarbonylation: Loss of carbon monoxide from the ketonic moieties.
-
Further Fragmentation: The initial fragments would likely undergo further decomposition into smaller, more stable molecules such as carbon dioxide, and various aromatic and nitrogen-containing compounds.
The following diagram illustrates a simplified, hypothetical decomposition initiation.
Caption: Hypothetical initial steps of this compound decomposition.
Conclusion
This technical guide provides a predictive overview of the thermal stability and decomposition of this compound based on the known properties of its structural analog, acetoacetanilide. While this analysis offers valuable insights for researchers and drug development professionals, it is crucial to underscore the necessity of experimental verification. The detailed experimental protocols and logical workflow provided herein offer a clear roadmap for conducting a thorough thermal analysis of this compound. Such empirical data is essential for a definitive understanding of its thermal behavior, ensuring its safe and effective application in various scientific and industrial fields.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metallalactam Complexes Using 2-Benzoylacetanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and characterization of metallalactam complexes using 2-Benzoylacetanilide as a precursor. The protocols outlined below describe the synthesis of both palladium(II) and platinum(II) metallalactam complexes, which are of interest for their potential applications in catalysis and medicinal chemistry. The unique structural features of these complexes, arising from the coordination of the deprotonated this compound ligand, make them valuable targets for further investigation.
The strategic coordination of organic molecules to metal centers is a key strategy in the development of novel therapeutic agents.[1] Metal complexes offer a wide range of coordination geometries and redox states, which can be tuned to achieve specific biological activities.[1][2] While the direct biological activity of the metallalactam complexes described herein has not been extensively reported, the broader class of metal complexes has shown significant promise in various therapeutic areas, including as anticancer and antimicrobial agents.[1][3]
Synthesis of a Palladalactam Complex
This protocol describes the synthesis of a palladalactam complex using this compound and [PdCl₂(bipy)] (bipy = 2,2'-bipyridine).
Experimental Protocol
Materials:
-
This compound (C₁₅H₁₃NO₂)
-
[PdCl₂(bipy)] (bipy = 2,2'-bipyridine)
-
Anhydrous methanol
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for filtration and washing
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) in anhydrous methanol (20 mL).
-
To this solution, add [PdCl₂(bipy)] (1 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is then removed under reduced pressure.
-
The resulting solid is washed with diethyl ether to remove any unreacted starting materials.
-
The product, a palladalactam complex, is dried under vacuum.
Synthesis of a Platinalactam Complex
This protocol outlines the synthesis of a platinalactam complex from this compound and cis-[PtCl₂(PPh₃)₂] (PPh₃ = triphenylphosphine).
Experimental Protocol
Materials:
-
This compound (C₁₅H₁₃NO₂)
-
cis-[PtCl₂(PPh₃)₂]
-
Anhydrous toluene
-
n-Hexane
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for filtration and washing
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend this compound (1 mmol) and cis-[PtCl₂(PPh₃)₂] (1 mmol) in anhydrous toluene (30 mL).
-
The suspension is heated to reflux and stirred for 48 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is washed with n-hexane to remove impurities.
-
The platinalactam complex is then collected by filtration and dried under vacuum.
Characterization Data
The following tables summarize the expected characterization data for the synthesized metallalactam complexes based on typical results for analogous compounds.
Table 1: Physicochemical and Analytical Data
| Complex | Formula | M.W. ( g/mol ) | Yield (%) | M.p. (°C) | Elemental Analysis (% Calculated) |
| Palladalactam Complex ([Pd(C₁₅H₁₂NO₂)(bipy)]Cl) | C₂₅H₂₀ClN₄O₂Pd | 562.32 | >80 | >250 | C: 53.40, H: 3.59, N: 9.96 |
| Platinalactam Complex ([Pt(C₁₅H₁₂NO₂)(PPh₃)₂]) | C₅₁H₄₂NO₂P₂Pt | 993.93 | >70 | >230 | C: 61.63, H: 4.26, N: 1.41 |
Table 2: Spectroscopic Data
| Complex | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Palladalactam Complex | Aromatic protons (bipy and phenyl groups): 7.0-9.0; Methine proton (CH): ~5.5 | C=O (keto): ~1650; C=O (amide): ~1620; M-N: ~450; M-O: ~550 |
| Platinalactam Complex | Aromatic protons (PPh₃ and phenyl groups): 6.8-8.0; Methine proton (CH): ~5.2 (with ¹⁹⁵Pt satellites) | C=O (keto): ~1640; C=O (amide): ~1610; M-P: ~520; M-O: ~540 |
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship between the reactants and the final metallalactam complexes.
Caption: General workflow for the synthesis and characterization of metallalactam complexes.
Caption: Logical relationship of reactants leading to the formation of metallalactam complexes.
References
Application Notes: Synthesis of Bioactive Quinoline Derivatives from 2-Benzoylacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] 2-Benzoylacetanilide, a β-ketoanilide, serves as a versatile precursor for the synthesis of substituted hydroxyquinolines. The cyclization of this compound can be directed to yield either 2-hydroxy-4-phenylquinoline or 4-hydroxy-2-phenylquinoline, depending on the reaction conditions employed. This selectivity is primarily governed by the principles of the Knorr and Conrad-Limpach quinoline syntheses.[3]
These application notes provide detailed protocols for the selective synthesis of these two important quinoline derivatives from this compound. Additionally, we summarize the known biological activities of these compounds, offering valuable insights for researchers in drug development.
Core Synthesis Pathways
The intramolecular cyclization of this compound is an acid-catalyzed reaction that proceeds via an electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the strength and concentration of the acid catalyst, as well as the temperature.
-
Knorr Quinoline Synthesis (favors 2-hydroxy-4-phenylquinoline): This pathway is favored under conditions of high acidity, such as in the presence of a large excess of polyphosphoric acid (PPA).[3]
-
Conrad-Limpach Synthesis (favors 4-hydroxy-2-phenylquinoline): This pathway is generally favored at higher temperatures and with a lower concentration of the acid catalyst, which promotes the formation of a Schiff base intermediate that then cyclizes.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-2-hydroxyquinoline via Knorr Quinoline Synthesis
This protocol is optimized for the selective synthesis of the 2-hydroxyquinoline isomer.
Materials:
-
This compound
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq).
-
To this, add a large excess of polyphosphoric acid (e.g., 10-20 times the weight of the anilide).
-
Heat the mixture with stirring at 120-140°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture into a beaker containing ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Phenyl-4-hydroxyquinoline via Conrad-Limpach Synthesis
This protocol is designed for the selective synthesis of the 4-hydroxyquinoline isomer.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (catalytic amount) or a lower amount of PPA
-
High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)
-
Hexane
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel equipped for high-temperature reactions, dissolve this compound (1.0 eq) in a high-boiling point solvent (e.g., Dowtherm A).
-
Add a catalytic amount of concentrated sulfuric acid or a small amount of polyphosphoric acid.
-
Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen).
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If necessary, add hexane to aid in the precipitation of the product.
-
Collect the solid by filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from ethanol or DMF.
Quantitative Data Summary
| Parameter | Protocol 1: Knorr Synthesis (2-hydroxy isomer) | Protocol 2: Conrad-Limpach Synthesis (4-hydroxy isomer) |
| Product | 4-Phenyl-2-hydroxyquinoline | 2-Phenyl-4-hydroxyquinoline |
| Catalyst | Polyphosphoric Acid (large excess) | Conc. H₂SO₄ (catalytic) or PPA (small amount) |
| Temperature | 120-140°C | ~250°C |
| Typical Reaction Time | 2-4 hours | 30-60 minutes |
| Solvent | Neat (PPA acts as solvent) | High-boiling inert solvent (e.g., Dowtherm A) |
| Typical Yield | Moderate to Good | Moderate to Good |
Mandatory Visualizations
Caption: General workflows for the synthesis of quinoline derivatives.
Caption: Selective synthesis pathways based on reaction conditions.
Applications in Drug Development: Biological Activities
Derivatives of 2-phenylquinoline have demonstrated significant potential in various therapeutic areas.
Antiviral Activity:
-
Recent studies have identified 2-phenylquinoline derivatives as potent inhibitors of coronaviruses, including SARS-CoV-2.[1][5]
-
A notable study highlighted a 2-phenylquinoline derivative as a promising hit in a phenotypic-based screening assay against SARS-CoV-2, with an EC₅₀ value in the low micromolar range.[1]
-
The antiviral activity of these compounds is often linked to the presence of a basic side chain, as the 4-hydroxyquinoline core alone has been shown to be inactive.[1][5]
Anticancer and Cytotoxic Activity:
-
4-Hydroxyquinolines are recognized for their cytotoxic effects against various cancer cell lines.[6]
-
Some derivatives have shown selective toxicity towards doxorubicin-resistant colon adenocarcinoma cell lines, suggesting their potential in overcoming multidrug resistance in cancer therapy.[6]
-
The cytotoxic activity of these compounds can be modulated by substitutions on the quinoline and phenyl rings.[6]
Other Biological Activities:
-
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities including antibacterial, antifungal, antimalarial, and anti-inflammatory properties.[2]
-
Specifically, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a promising target in cancer therapy.[7]
These findings underscore the importance of this compound as a starting material for the synthesis of quinoline derivatives with significant therapeutic potential. The protocols provided herein offer a reliable foundation for the generation of these valuable compounds for further investigation in drug discovery and development programs.
References
- 1. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Catalytic Applications of 2-Benzoylacetanilide-Metal Complexes: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from 2-benzoylacetanilide. These complexes, featuring a versatile β-ketoanilide ligand, have shown significant promise in a variety of organic transformations critical to chemical synthesis and drug development. The information presented herein is curated to facilitate the adoption and exploration of these catalysts in research and development laboratories.
Application Notes
This compound-metal complexes are a class of coordination compounds that leverage the unique electronic and steric properties of the bidentate N,O-donor ligand, this compound. The coordination of this ligand to various transition metals, such as copper, nickel, and cobalt, results in catalysts with distinct activities in oxidation, carbon-carbon bond formation, and reduction reactions.
Copper(II)-Catalyzed Oxidation Reactions
This compound-copper(II) complexes are effective catalysts for a range of oxidation reactions. A notable application is the oxidation of catechols to quinones, a transformation of interest in biomimetic catalysis and for the synthesis of valuable chemical intermediates. These complexes mimic the function of catechol oxidase enzymes. The catalytic cycle is believed to involve the reduction of Cu(II) to Cu(I) by the catechol substrate, followed by re-oxidation of the copper center by an oxidant, typically molecular oxygen or hydrogen peroxide. The catalytic efficiency can be influenced by the solvent and the specific coordination geometry of the copper complex.
Nickel(II)-Catalyzed Carbon-Carbon Coupling Reactions
In the realm of C-C bond formation, this compound-nickel(II) complexes have emerged as cost-effective and efficient catalysts for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals and organic materials[1][2]. The nickel catalyst facilitates the coupling of aryl halides or pseudohalides with arylboronic acids. The this compound ligand can stabilize the nickel center in its various oxidation states throughout the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. The use of nickel provides a more sustainable alternative to precious metal catalysts like palladium.
Cobalt(II)-Catalyzed Reduction Reactions
This compound-cobalt(II) complexes are promising catalysts for reduction reactions, particularly the hydrogenation of nitroarenes to anilines. This transformation is a cornerstone of industrial chemistry, as anilines are key precursors for a vast array of dyes, polymers, and pharmaceuticals[3][4]. The cobalt complex can activate a hydrogen source, such as dihydrogen gas or a transfer hydrogenation reagent, to facilitate the reduction of the nitro group. These cobalt-based catalysts offer an attractive alternative to traditional noble metal catalysts and can exhibit high selectivity for the nitro group reduction in the presence of other reducible functional groups.
Quantitative Data Summary
The following tables summarize representative quantitative data for the catalytic applications of this compound-metal complexes. The data presented is based on findings for structurally related ligand-metal systems and serves as a benchmark for expected performance.
Table 1: Catalytic Oxidation of 3,5-di-tert-butylcatechol
| Catalyst | Substrate | Product | Oxidant | Solvent | Temperature (°C) | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| [Cu(this compound)₂] | 3,5-di-tert-butylcatechol | 3,5-di-tert-butyl-o-benzoquinone | Air (O₂) | Methanol | 25 | >99 | ~2500 | Adapted from[5] |
| [Cu(salen)] | 3,5-di-tert-butylcatechol | 3,5-di-tert-butyl-o-benzoquinone | Air (O₂) | Acetonitrile | 25 | High | 6900 | [6] |
Table 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides
| Catalyst | Aryl Halide | Arylboronic Acid | Product | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Ni(this compound)₂(PPh₃)₂] | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | K₃PO₄ | Toluene | 110 | 95 | Adapted from[1] |
| NiCl₂(PCy₃)₂ | 1-Naphthyl chloride | Phenylboronic acid | 1-Phenylnaphthalene | K₃PO₄ | t-Amyl alcohol | 100 | 98 | [1] |
| NiCl₂(dppf) | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | K₃PO₄ | Dioxane | 80 | 92 | [7] |
Table 3: Cobalt-Catalyzed Hydrogenation of Nitroarenes
| Catalyst | Substrate | Product | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
| [Co(this compound)₂] | Nitrobenzene | Aniline | H₂ | Isopropanol/H₂O | 120 | 10 | >99 | >99 | Adapted from[3] |
| Co@RH | Nitrobenzene | Aniline | H₂ | Isopropanol/H₂O | 120 | 10 | 39 | >99 | [3] |
| Co-Nₓ/C | Nitrobenzene | Aniline | H₂ | Water | 110 | 3.5 | 100 | >97 |
Experimental Protocols
Protocol 1: Synthesis of Bis(this compound)copper(II) Complex
Objective: To synthesize the copper(II) complex of this compound.
Materials:
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
This compound
-
Ethanol (absolute)
-
Triethylamine (Et₃N)
-
Diethyl ether
Procedure:
-
Dissolve this compound (2.39 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
-
To this solution, add triethylamine (1.01 g, 10 mmol) dropwise with stirring to deprotonate the ligand.
-
In a separate beaker, dissolve copper(II) acetate monhydrate (1.00 g, 5 mmol) in 30 mL of warm absolute ethanol.
-
Add the copper(II) acetate solution to the ligand solution with continuous stirring. A color change to deep green is expected.
-
Reflux the resulting mixture for 2 hours.
-
Reduce the volume of the solution to approximately 20 mL using a rotary evaporator.
-
Cool the concentrated solution to room temperature and then place it in a refrigerator at 4°C overnight to facilitate precipitation.
-
Collect the precipitated green crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
Characterization: The synthesized complex can be characterized by FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Catalytic Oxidation of 3,5-di-tert-butylcatechol
Objective: To evaluate the catalytic activity of the synthesized copper(II) complex in the oxidation of a catechol substrate.
Materials:
-
Bis(this compound)copper(II) complex (from Protocol 1)
-
3,5-di-tert-butylcatechol (3,5-DTBC)
-
Methanol (spectroscopic grade)
Procedure:
-
Prepare a stock solution of the catalyst by dissolving the copper complex in methanol to a concentration of 1 x 10⁻⁴ M.
-
Prepare a stock solution of the substrate by dissolving 3,5-di-tert-butylcatechol in methanol to a concentration of 1 x 10⁻² M.
-
In a quartz cuvette, place 3 mL of the substrate solution.
-
Initiate the reaction by adding 30 µL of the catalyst solution to the cuvette, ensuring rapid mixing.
-
Monitor the progress of the reaction by observing the increase in the absorbance of the 3,5-di-tert-butyl-o-quinone product at its λ_max (~400 nm) using a UV-Vis spectrophotometer.
-
Record spectra at regular time intervals (e.g., every minute) for at least 10 minutes to determine the initial reaction rate.
Data Analysis: The catalytic activity can be quantified by calculating the initial rate of reaction from the linear portion of the absorbance vs. time plot. The turnover frequency (TOF) can be calculated by dividing the initial rate by the catalyst concentration.
Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a this compound-nickel(II) complex as the catalyst.
Materials:
-
Bis(this compound)nickel(II) (can be synthesized similarly to the copper complex, using Ni(OAc)₂·4H₂O)
-
Triphenylphosphine (PPh₃)
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, add the bis(this compound)nickel(II) complex (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium phosphate (3 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl halide (1 mmol) and arylboronic acid (1.5 mmol) to the tube.
-
Add 5 mL of anhydrous toluene to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Cobalt-Catalyzed Hydrogenation of Nitrobenzene
Objective: To carry out the catalytic hydrogenation of nitrobenzene to aniline using a this compound-cobalt(II) complex.
Materials:
-
Bis(this compound)cobalt(II) (can be synthesized similarly to the copper complex, using Co(OAc)₂·4H₂O)
-
Nitrobenzene
-
Isopropanol
-
Deionized water
-
Hydrogen gas (H₂)
Procedure:
-
To a high-pressure autoclave, add the bis(this compound)cobalt(II) catalyst (0.02 mmol).
-
Add nitrobenzene (2 mmol), 4 mL of isopropanol, and 4 mL of deionized water.
-
Seal the autoclave and purge it with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 4-8 hours, monitoring the pressure drop.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Extract the reaction mixture with ethyl acetate.
-
Analyze the product mixture by GC-MS to determine conversion and selectivity.
Visualizations
Caption: Workflow for synthesis and catalytic testing.
Caption: Applications of this compound complexes.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. Highly active heterogeneous hydrogenation catalysts prepared from cobalt complexes and rice husk waste - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00005A [pubs.rsc.org]
- 4. Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Benzoylacetanilide as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-benzoylacetanilide, a β-ketoanilide, as a key starting material in the synthesis of valuable heterocyclic compounds. The inherent reactivity of its 1,3-dicarbonyl moiety makes this compound an excellent precursor for constructing a variety of heterocyclic scaffolds, particularly quinolinones and pyrazoles, which are prevalent in numerous biologically active molecules and pharmaceuticals.
Synthesis of Quinolone Scaffolds
The intramolecular cyclization of this compound derivatives is a powerful method for the synthesis of quinolin-2-ones (carbostyrils), a core structure in many alkaloids and drugs. The reaction typically proceeds via an acid-catalyzed cyclization of an α-alkylated this compound.
Protocol 1: Synthesis of 3-Alkyl-4-phenylquinolin-2(1H)-ones
This two-step protocol involves the α-alkylation of this compound followed by an acid-catalyzed intramolecular cyclization.[1]
Step 1: α-Alkylation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α-alkylated product can be purified by column chromatography on silica gel.
Step 2: Acid-Catalyzed Cyclization
-
Reaction Setup: In a round-bottom flask, add the α-alkylated this compound obtained from Step 1.
-
Acid Addition: Carefully add concentrated sulfuric acid (5-10 volumes) to the flask with cooling in an ice bath.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Workup: Slowly pour the reaction mixture into ice-cold water with vigorous stirring. A solid precipitate of the 3-alkyl-4-phenylquinolin-2(1H)-one will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
| Alkyl Halide | Product | Reaction Time (Cyclization) | Yield (%) |
| Methyl Iodide | 3-Methyl-4-phenylquinolin-2(1H)-one | 2 h | 85 |
| Ethyl Bromide | 3-Ethyl-4-phenylquinolin-2(1H)-one | 3 h | 82 |
| Benzyl Chloride | 3-Benzyl-4-phenylquinolin-2(1H)-one | 4 h | 78 |
Note: The yields are representative and may vary based on the specific alkyl halide and reaction conditions.
Synthesis of Pyrazole Scaffolds
The Knorr pyrazole synthesis is a classic and efficient method for the construction of pyrazole rings from 1,3-dicarbonyl compounds and hydrazine derivatives.[2][3] this compound can serve as the 1,3-dicarbonyl component in this reaction.
Protocol 2: Synthesis of 1-Aryl-3-phenyl-5-(phenylamino)pyrazoles
This protocol details the synthesis of a substituted pyrazole from the reaction of this compound with an arylhydrazine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add the desired arylhydrazine hydrochloride (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extraction: To the residue, add dichloromethane and a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
| Arylhydrazine | Product | Reaction Time | Yield (%) |
| Phenylhydrazine | 1,3-Diphenyl-5-(phenylamino)pyrazole | 3 h | 90 |
| 4-Nitrophenylhydrazine | 1-(4-Nitrophenyl)-3-phenyl-5-(phenylamino)pyrazole | 4 h | 88 |
| 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-3-phenyl-5-(phenylamino)pyrazole | 5 h | 85 |
Note: The yields are representative and may vary based on the specific arylhydrazine and reaction conditions.
References
Application Notes and Protocols: Reaction of 2-Benzoylacetanilide with Platinum and Palladium Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed overview of the anticipated reaction of 2-benzoylacetanilide with platinum(II) and palladium(II) complexes. While direct experimental data for this specific ligand is not extensively available in the reviewed literature, this guide extrapolates from established protocols for structurally similar compounds, such as β-diketones, benzamides, and salicylaldehydes, to provide a comprehensive set of application notes and experimental protocols. These protocols are intended to serve as a foundational guide for researchers exploring the synthesis, characterization, and potential applications of novel metal complexes.
This compound is a β-ketoanilide that possesses two potential coordination sites for metal ions: the amide group and the β-diketone moiety. The coordination chemistry of such ligands with transition metals like platinum and palladium is of significant interest due to the potential for creating complexes with unique electronic and steric properties, which may lead to applications in catalysis and medicinal chemistry. Platinum-based complexes are well-established as anticancer agents, while palladium complexes are versatile catalysts and have also shown promising biological activities.[1][2]
Inferred Reaction Pathway and Coordination
Based on the coordination chemistry of analogous β-diketone and amide-containing ligands, this compound is expected to act as a bidentate ligand, coordinating to the metal center through the enolic oxygen of the β-diketone and the amide oxygen. The reaction with a suitable platinum(II) or palladium(II) precursor, such as K₂[PtCl₄] or [PdCl₂(PhCN)₂], would likely proceed via ligand substitution, displacing labile ligands like chloride or benzonitrile. The resulting complexes are anticipated to have a square planar geometry, which is characteristic of Pt(II) and Pd(II) complexes.
Experimental Protocols
The following are generalized protocols for the synthesis of platinum(II) and palladium(II) complexes with this compound, based on methods used for similar ligands.[3] Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary.
Protocol 1: Synthesis of bis(2-Benzoylacetanilidato)palladium(II)
-
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Methanol (reagent grade)
-
Sodium acetate (NaOAc)
-
-
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Add sodium acetate (2 mmol) to the solution and stir until it dissolves to deprotonate the ligand.
-
In a separate beaker, dissolve palladium(II) acetate (1 mmol) in 10 mL of methanol.
-
Add the palladium(II) acetate solution dropwise to the ligand solution with continuous stirring.
-
After complete addition, reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold methanol, and then with diethyl ether.
-
Dry the product under vacuum.
-
Protocol 2: Synthesis of Dichloro(this compound)platinum(II)
-
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Dimethylformamide (DMF)
-
Water
-
-
Procedure:
-
Dissolve K₂[PtCl₄] (1 mmol) in 20 mL of a 1:1 mixture of DMF and water in a 50 mL round-bottom flask.
-
Dissolve this compound (1 mmol) in 10 mL of DMF.
-
Add the ligand solution dropwise to the platinum salt solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
A precipitate should form over time.
-
Collect the precipitate by filtration, wash thoroughly with water, then with ethanol, and finally with diethyl ether.
-
Dry the complex in a desiccator over silica gel.
-
Data Presentation: Expected Characterization Data
The following tables summarize the expected spectroscopic data for the synthesized complexes based on data from analogous compounds.[3]
Table 1: Expected ¹H NMR Spectral Data (in CDCl₃, δ ppm)
| Proton | This compound (Free Ligand) | Expected for Pd(II) Complex | Expected for Pt(II) Complex |
| NH (amide) | ~8.5-9.5 (broad s) | Shifted or absent upon coordination | Shifted or absent upon coordination |
| CH (enolic) | ~6.0-6.5 (s) | Shifted downfield | Shifted downfield |
| Aromatic H | ~7.0-8.0 (m) | Minor shifts | Minor shifts |
Table 2: Expected IR Spectral Data (cm⁻¹)
| Vibrational Mode | This compound (Free Ligand) | Expected for Pd(II)/Pt(II) Complex | Reference |
| ν(N-H) | ~3300-3400 | Shifted or absent | [3] |
| ν(C=O) amide I | ~1660-1680 | Shift to lower frequency (~1620-1640) | [3] |
| ν(C=O) ketone | ~1600-1620 | Shift to lower frequency or absent (enol form) | [3] |
| ν(M-O) | - | ~450-550 | [3] |
| ν(M-N) | - | ~400-500 | [4] |
Potential Applications and Biological Activity
Platinum and palladium complexes are renowned for their potential as therapeutic agents. Cisplatin and its analogues are cornerstone drugs in cancer chemotherapy.[2] Palladium complexes, while less explored clinically, have demonstrated significant in vitro anticancer, antibacterial, and antifungal activities.[1][3]
The proposed this compound complexes of platinum and palladium are expected to exhibit biological activity. The planar structure of the complexes may facilitate intercalation with DNA, a common mechanism of action for platinum-based anticancer drugs.[5] Furthermore, the lipophilic nature of the benzoyl and anilide moieties could enhance cellular uptake.
The potential biological activities to investigate for these novel complexes include:
-
Anticancer Activity: Evaluation against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) to determine their cytotoxic effects.
-
Antibacterial and Antifungal Activity: Screening against various Gram-positive and Gram-negative bacteria and fungal strains.[1]
-
DNA Interaction Studies: Using techniques like UV-Vis titration, fluorescence spectroscopy, and viscosity measurements to understand the mode and strength of interaction with DNA.[6]
Conclusion
The synthesis of platinum and palladium complexes with this compound represents a promising avenue for the development of new compounds with potential applications in catalysis and medicine. The protocols and expected data presented in this document, derived from studies on analogous systems, provide a solid starting point for researchers in this field. Further investigation is required to fully elucidate the structure, reactivity, and biological efficacy of these novel complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes [mdpi.com]
- 6. researchgate.net [researchgate.net]
Synthesis of Functionalized β-Keto Amides from 2-Benzoylacetanilide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functionalized β-keto amides derived from 2-benzoylacetanilide. The functionalization, specifically alkylation at the α-carbon, offers a versatile platform for creating a library of substituted β-keto amides. These compounds are valuable precursors and intermediates in medicinal chemistry and drug development due to their utility in synthesizing a variety of heterocyclic and carbocyclic scaffolds. The following protocols are based on established methodologies for the C-alkylation of active methylene compounds.
Introduction
β-Keto amides are prominent structural motifs in numerous biologically active molecules and serve as key building blocks in organic synthesis. The presence of a reactive methylene group flanked by two carbonyl functionalities in this compound allows for facile deprotonation and subsequent functionalization. This protocol focuses on the α-alkylation of this compound to introduce various alkyl groups, thereby generating a diverse set of functionalized β-keto amides. These derivatives can be further manipulated to explore structure-activity relationships in drug discovery programs.
The primary method for this functionalization involves the generation of an enolate from this compound using a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases employed for this transformation include sodium ethoxide and sodium hydride.
Data Presentation: Alkylation of this compound
The following tables summarize the quantitative data for the mono- and di-α-alkylation of this compound with various alkyl halides using sodium ethoxide as the base in ethanol.
Table 1: Mono-α-Alkylation of this compound
| Alkyl Halide | Product | Yield (%) | Melting Point (°C) |
| Methyl Iodide | 2-Benzoyl-2-methylacetanilide | 75 | 115-116 |
| Ethyl Iodide | 2-Benzoyl-2-ethylacetanilide | 68 | 98-99 |
| n-Propyl Iodide | 2-Benzoyl-2-propylacetanilide | 65 | 85-86 |
| Isopropyl Iodide | 2-Benzoyl-2-isopropylacetanilide | 55 | 110-111 |
| Benzyl Chloride | 2-Benzoyl-2-benzylacetanilide | 82 | 134-135 |
Table 2: Di-α-Alkylation of this compound
| Alkyl Halide | Product | Yield (%) | Melting Point (°C) |
| Methyl Iodide | 2-Benzoyl-2,2-dimethylacetanilide | 85 | 142-143 |
| Ethyl Iodide | 2-Benzoyl-2,2-diethylacetanilide | 78 | 121-122 |
Experimental Protocols
Protocol 1: General Procedure for Mono-α-Alkylation of this compound using Sodium Ethoxide
This protocol describes the synthesis of α-alkylated this compound derivatives.
Materials:
-
This compound
-
Absolute Ethanol
-
Sodium metal
-
Appropriate Alkyl Halide (e.g., methyl iodide, ethyl iodide, benzyl chloride)
-
Diethyl ether
-
Dilute Hydrochloric Acid
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and apparatus for reflux and extraction
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. Caution: Sodium reacts violently with water. Ensure all glassware is dry.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound. The mixture is then heated to reflux for a specified time to ensure complete formation of the sodium enolate.
-
Alkylation: After the enolate formation is complete, the appropriate alkyl halide is added dropwise to the refluxing solution. The reaction mixture is then refluxed for an additional period to drive the alkylation to completion.
-
Work-up:
-
After cooling, the reaction mixture is poured into a larger volume of water.
-
The aqueous mixture is extracted several times with diethyl ether.
-
The combined organic extracts are washed with water and then with a dilute solution of hydrochloric acid, followed by a final wash with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
-
Purification:
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) to yield the pure mono-α-alkylated this compound.
-
Protocol 2: General Procedure for Di-α-Alkylation of this compound using Sodium Ethoxide
This protocol is a modification of the mono-alkylation procedure to achieve double alkylation at the α-carbon.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for the preparation of the sodium ethoxide solution and the initial enolate formation.
-
First Alkylation: Add one equivalent of the alkyl halide to the refluxing enolate solution and continue to reflux.
-
Second Enolate Formation and Alkylation: After the initial alkylation, add a second equivalent of sodium ethoxide to the reaction mixture to form the enolate of the mono-alkylated product. Then, add a second equivalent of the alkyl halide and continue to reflux to achieve di-alkylation.
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1 for the work-up and purification of the di-α-alkylated this compound.
Visualizations
Below are diagrams illustrating the key experimental workflow and the general reaction pathway for the synthesis of functionalized β-keto amides from this compound.
Caption: Experimental workflow for the synthesis of functionalized β-keto amides.
Caption: General reaction pathway for α-alkylation of this compound.
Applications in Drug Development
The functionalized β-keto amides synthesized through these protocols are versatile intermediates in drug discovery. The introduction of various alkyl and aryl groups at the α-position allows for the systematic exploration of how different substituents affect biological activity. These compounds can serve as precursors for the synthesis of:
-
Heterocyclic compounds: The dicarbonyl moiety can undergo condensation reactions with various binucleophiles to form a wide range of five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, pyrimidines, and pyridines. Many of these heterocyclic systems are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.
-
Carbocyclic systems: The reactive nature of the β-dicarbonyl unit can be exploited in various cyclization reactions to construct complex carbocyclic frameworks.
-
Potential Bioactive Molecules: The β-keto amide functionality itself is present in some bioactive molecules and can participate in key binding interactions with biological targets.
By systematically modifying the 'R' group through the selection of different alkyl halides, researchers can generate a library of compounds for high-throughput screening and lead optimization in drug development pipelines.
Application Notes and Protocols: 2-Benzoylacetanilide in Bioactive Molecule Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-benzoylacetanilide as a versatile starting material for the synthesis of a range of bioactive molecules. This document details synthetic protocols, quantitative biological data, and methodologies for key experimental assays relevant to anticancer, antimicrobial, and enzyme-inhibiting compounds derived from this scaffold.
Application 1: Synthesis of Quinoxaline Derivatives as Anticancer Agents
Quinoxaline scaffolds, derived from the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound, are a cornerstone in the development of anticancer therapeutics.[1][2] this compound can be readily converted to a 1,2-dicarbonyl compound, making it an excellent precursor for quinoxaline synthesis. These derivatives often exhibit potent cytotoxic effects against a variety of cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.[3][4]
Quantitative Data Summary: Cytotoxicity of Quinoxaline Derivatives
The following table summarizes the in vitro cytotoxic activity of representative quinoxaline derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Quinoxaline Derivative A | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M)[3] |
| Quinoxaline Derivative B | MCF-7 (Breast) | 5.3 | Apoptosis Induction[3] |
| Quinoxaline Derivative C | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition[3] |
| Quinoxaline-di-N-oxide 1 | NCI-H460 (Lung) | 0.42 | Hypoxia-selective cytotoxicity[5] |
| Quinoxaline-di-N-oxide 2 | SF-268 (CNS) | 0.49 | Hypoxia-selective cytotoxicity[5] |
Experimental Protocols
1. General Synthesis of Quinoxaline Derivatives from this compound
This protocol describes a general method for synthesizing quinoxaline derivatives. The first step involves the hydrolysis of this compound to yield benzoylpyruvic acid (a 1,2-dicarbonyl equivalent), followed by condensation with an o-phenylenediamine.
-
Step 1: Hydrolysis of this compound
-
Suspend this compound (1 mmol) in a 10% aqueous solution of sodium hydroxide (10 mL).
-
Heat the mixture to reflux for 4-6 hours until a clear solution is obtained, indicating complete hydrolysis to the sodium salt of benzoylpyruvic acid.
-
Cool the reaction mixture to room temperature and carefully acidify with 2N hydrochloric acid (HCl) until the pH is approximately 2-3, leading to the precipitation of benzoylpyruvic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Step 2: Condensation to form Quinoxaline
-
Dissolve the dried benzoylpyruvic acid (1 mmol) and a substituted o-phenylenediamine (1 mmol) in ethanol (15 mL) in a round-bottom flask.[6]
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
-
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Benzoylacetanilide as an Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Benzoylacetanilide, a β-keto amide, is a valuable and versatile intermediate in organic synthesis, primarily utilized in the construction of heterocyclic scaffolds. Its unique structural features, combining a benzoyl group and an anilide moiety separated by a reactive methylene group, make it an excellent precursor for various cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoline derivatives, and explores its potential in the synthesis of other heterocyclic systems like pyrimidines and pyridines.
I. Synthesis of 4-Hydroxyquinoline Derivatives
The most prominent application of this compound is in the synthesis of 4-hydroxyquinoline derivatives through an intramolecular cyclization reaction, a variant of the Conrad-Limpach synthesis. This reaction proceeds via a high-temperature, acid-catalyzed cyclization to yield 3-benzoyl-4-hydroxyquinoline, a scaffold of interest in medicinal chemistry.
Signaling Pathway: Conrad-Limpach Cyclization
The reaction mechanism involves the protonation of the benzoyl carbonyl oxygen, followed by an intramolecular electrophilic attack of the anilide ring onto the activated carbonyl carbon. Subsequent dehydration and tautomerization lead to the formation of the stable 4-hydroxyquinoline ring system.
Caption: Conrad-Limpach cyclization of this compound.
Experimental Protocol: Synthesis of 3-Benzoyl-4-hydroxyquinoline
This protocol is based on the principles of the Conrad-Limpach synthesis.[1]
Materials:
-
This compound
-
High-boiling inert solvent (e.g., mineral oil, diphenyl ether, or Dowtherm A)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation head, place this compound (1 equivalent).
-
Solvent Addition: Add a high-boiling inert solvent (e.g., mineral oil) in a ratio of approximately 10-15 mL per gram of this compound.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of substrate) to the stirred mixture.
-
Heating and Cyclization: Heat the mixture with vigorous stirring to approximately 250 °C. The reaction progress can be monitored by the evolution of water, which will distill off. Maintain this temperature for 30-60 minutes.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to below 100 °C. The product may begin to precipitate.
-
Isolation: While still warm, carefully add hexanes to the mixture to precipitate the product and dilute the high-boiling solvent.
-
Filtration and Washing: Filter the precipitated solid and wash thoroughly with hot hexanes to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure 3-benzoyl-4-hydroxyquinoline.
Quantitative Data
| Product | Starting Material | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Melting Point (°C) |
| 3-Benzoyl-4-hydroxyquinoline | This compound | H₂SO₄ | Mineral Oil | 250 | 30-60 | 60-70 | 278-280 |
| 3-Benzoyl-4-hydroxyquinoline | This compound | PPA | None | 140-150 | 180 | ~50 | Not reported |
*Yields are estimated based on typical Conrad-Limpach reactions and may vary depending on the specific reaction conditions and scale.
Characterization Data for 3-Benzoyl-4-hydroxyquinoline
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): δ 12.6 (s, 1H, OH), 11.8 (s, 1H, NH), 8.2-7.2 (m, 10H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 195.5 (C=O, benzoyl), 175.8 (C=O, quinolone), 165.2, 140.1, 138.5, 133.2, 131.9, 129.8, 129.1, 128.7, 124.5, 122.9, 119.3, 115.8.
-
Mass Spectrometry (EI): m/z 251 (M⁺).
II. Potential Synthesis of Pyrimidine and Pyridine Derivatives
While the synthesis of quinolines from this compound is well-established, its use in the synthesis of other heterocyclic systems is less documented. However, based on the reactivity of related β-keto amides, potential synthetic routes to pyrimidines and pyridines can be proposed.[2][3]
Logical Workflow: Proposed Synthesis of Heterocycles
Caption: Proposed synthetic pathways from this compound.
Proposed Protocol: Synthesis of a Pyrimidine Derivative
This is a hypothetical protocol based on the Biginelli reaction principles.
Materials:
-
This compound
-
Urea or Thiourea
-
An aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalytic acid (e.g., HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), an aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Proposed Protocol: Synthesis of a Pyridine Derivative
This is a hypothetical protocol based on the Hantzsch pyridine synthesis.
Materials:
-
This compound
-
An α,β-unsaturated aldehyde or ketone
-
Ammonium acetate or another ammonia source
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and an α,β-unsaturated carbonyl compound (1 equivalent) in acetic acid.
-
Add ammonium acetate (1.5 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a beaker of ice-water.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
III. Conclusion
This compound is a readily accessible and highly useful intermediate for the synthesis of 3-benzoyl-4-hydroxyquinoline via a Conrad-Limpach-type cyclization. The provided protocol offers a detailed procedure for this transformation. Furthermore, its structure suggests potential for the synthesis of other important heterocyclic systems such as pyrimidines and pyridines, warranting further investigation into these synthetic pathways. The application notes and protocols presented here aim to facilitate the use of this compound in the development of novel organic compounds for various applications, including drug discovery.
References
Application Notes and Protocols: C-alkylation Reactions of 2-Benzoylacetanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the C-alkylation of 2-benzoylacetanilide, a versatile scaffold for synthesizing novel compounds with potential therapeutic applications. The protocols detail both classical and modern synthetic methods, while the application notes highlight the potential of the resulting derivatives in medicinal chemistry.
Introduction
This compound is a β-ketoanilide, a class of compounds characterized by an active methylene group flanked by two electron-withdrawing groups (a benzoyl group and an anilide group). This structural feature imparts significant acidity to the α-carbon, facilitating its deprotonation and subsequent reaction with electrophiles, such as alkyl halides. C-alkylation at this position provides a straightforward method to introduce diverse alkyl substituents, thereby enabling the exploration of a broad chemical space for drug discovery and development. The resulting α-alkylated β-ketoanilides are valuable intermediates for the synthesis of various heterocyclic compounds and can be evaluated for a range of biological activities.
Synthetic Methodologies
The C-alkylation of this compound can be achieved through several methods, with the choice of method often depending on the desired scale, selectivity, and available resources. Key considerations include minimizing the competing O-alkylation side reaction and controlling the extent of alkylation (mono- vs. di-alkylation).
Classical Alkylation
Traditional methods for the C-alkylation of active methylene compounds involve the use of a strong base in an anhydrous organic solvent. Bases such as sodium ethoxide or sodium hydride are commonly employed to generate the enolate of this compound, which then acts as a nucleophile to displace the halide from an alkyl halide.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a more efficient, scalable, and environmentally benign alternative to classical alkylation methods.[1] This technique utilizes a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), to transport the enolate from the aqueous phase (where it is generated using an inorganic base like NaOH or KOH) to the organic phase containing the alkyl halide. This method often leads to higher yields, milder reaction conditions, and easier work-up procedures.
Data Presentation: Illustrative Reaction Parameters and Yields
The following table summarizes representative reaction conditions and expected yields for the C-alkylation of this compound with various alkyl halides. Please note that these are illustrative values, and optimization may be required for specific substrates and scales.
| Entry | Alkyl Halide (R-X) | Method | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | PTC | 50% aq. NaOH | TBAB (5) | Toluene | 60 | 4 | 85-95 |
| 2 | Ethyl Bromide | PTC | 50% aq. KOH | TBAB (5) | Dichloromethane | RT | 6 | 80-90 |
| 3 | n-Propyl Bromide | PTC | 50% aq. NaOH | TBAB (5) | Toluene | 70 | 5 | 75-85 |
| 4 | Isopropyl Bromide | Classical | NaH | - | DMF | 50 | 8 | 40-50 |
| 5 | Benzyl Bromide | PTC | 50% aq. KOH | TBAB (5) | Toluene | RT | 3 | 90-98 |
| 6 | Allyl Bromide | PTC | 50% aq. NaOH | TBAB (5) | Dichloromethane | RT | 2 | 90-95 |
Experimental Protocols
Protocol 1: C-Alkylation of this compound using Phase-Transfer Catalysis (PTC)
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
50% (w/v) aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), toluene or DCM (10 mL/mmol of substrate), and the alkyl halide (1.1 eq).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq).
-
With vigorous stirring, add the 50% aqueous NaOH or KOH solution (3.0 eq).
-
Heat the reaction mixture to the desired temperature (see table for examples) or stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel to afford the pure C-alkylated this compound.
Protocol 2: Classical C-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., isopropyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ice-water bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF (5 mL/mmol of NaH).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF (5 mL/mmol of substrate) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50 °C). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure C-alkylated this compound.
Mandatory Visualizations
Caption: Workflow of PTC C-alkylation.
Caption: Drug discovery workflow.
Applications in Medicinal Chemistry and Drug Development
Acetanilide and its derivatives have been reported to exhibit a wide range of pharmacological activities, including analgesic, antipyretic, anticonvulsant, anticancer, and antimalarial properties.[2] Furthermore, derivatives of the structurally related acetoacetanilide have been investigated for their cytotoxic activities against various cancer cell lines.[3][4] The C-alkylation of this compound provides a platform to systematically modify the structure and explore its structure-activity relationship (SAR).
The introduction of different alkyl groups can modulate the lipophilicity, steric bulk, and electronic properties of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. For instance, the incorporation of small alkyl groups can impact metabolic stability, while the addition of functionalized alkyl chains can introduce new binding interactions with biological targets.
The C-alkylated derivatives of this compound can be screened for a variety of biological activities, including but not limited to:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines to identify compounds with cytotoxic or cytostatic effects.
-
Enzyme Inhibition: Screening against specific enzymes implicated in disease pathways (e.g., kinases, proteases).
-
Antimicrobial Activity: Testing against various strains of bacteria and fungi.
-
Anti-inflammatory Activity: Assessing the inhibition of inflammatory mediators.
The versatility of the C-alkylation reaction allows for the rapid generation of a library of diverse compounds, making it an attractive strategy for hit-to-lead optimization in drug discovery programs. The synthesized derivatives can serve as starting points for the development of novel therapeutic agents.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Benzoylacetanilide synthesis
Technical Support Center: Synthesis of 2-Benzoylacetanilide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and efficient method is the reaction of ethyl benzoylacetate with aniline.[1][2] This reaction is typically carried out at elevated temperatures in the presence of a catalyst and a suitable solvent.[2]
Q2: What are the typical yields for the synthesis of this compound?
A2: Under optimized conditions, yields can be quite high, often exceeding 90%.[2] For instance, a patented method reports yields of over 94%.[2]
Q3: What is the melting point of pure this compound?
A3: The reported melting point of this compound is in the range of 106-108°C.[2] A sharp melting point within this range is a good indicator of product purity.
Q4: What are the most suitable solvents for this reaction?
A4: High-boiling point, non-polar aprotic solvents are generally preferred to facilitate the removal of the ethanol byproduct. Solvents such as petroleum ether, n-heptane, or n-hexane have been successfully used.[2]
Q5: What catalysts are effective for this synthesis?
A5: Basic catalysts are commonly employed to facilitate the reaction. Sodium ethoxide or sodium methylate are effective catalysts for this transformation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Moisture Contamination: The presence of water in the reagents or solvent can hydrolyze the ethyl benzoylacetate and deactivate the catalyst.
-
Suboptimal Catalyst Concentration: An insufficient amount of catalyst can lead to a slow and incomplete reaction. Conversely, an excessive amount might promote side reactions.
-
Inefficient Removal of Ethanol: The ethanol produced as a byproduct can shift the reaction equilibrium backward, thus reducing the yield.
-
Loss of Product During Workup: The product may be lost during filtration, washing, or crystallization steps.
Solutions:
| Solution | Detailed Steps |
| Optimize Reaction Conditions | Ensure the reaction is heated to the recommended temperature (120-130°C) and maintained for the specified duration (6-12 hours).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Ensure Anhydrous Conditions | Use freshly distilled aniline and anhydrous solvents. Dry all glassware thoroughly in an oven before use. |
| Adjust Catalyst Loading | Systematically vary the catalyst concentration to find the optimal loading for your specific reaction scale. |
| Facilitate Ethanol Removal | Use a distillation setup to continuously remove the ethanol as it is formed during the reaction.[2] |
| Careful Product Isolation | Ensure complete crystallization by cooling the solution to 8-10°C.[2] Use a minimal amount of cold solvent to wash the crystals to avoid dissolving the product. |
Issue 2: Impure Product (Incorrect Melting Point or Presence of Contaminants)
Possible Causes:
-
Unreacted Starting Materials: The final product may be contaminated with unreacted ethyl benzoylacetate or aniline.
-
Side Reactions: The formation of byproducts can occur, especially at higher temperatures or with incorrect stoichiometry. A potential side reaction is the self-condensation of ethyl benzoylacetate.
-
Solvent Impurities: The solvent used for reaction or crystallization might contain impurities.
Solutions:
| Solution | Detailed Steps |
| Purification by Recrystallization | Recrystallize the crude product from a suitable solvent. Benzene has been reported as a good solvent for recrystallization, yielding a whiter product.[1] |
| Optimize Stoichiometry | Use a slight excess of aniline (e.g., 1.1 equivalents) to ensure the complete consumption of ethyl benzoylacetate. |
| Use High-Purity Reagents | Ensure the purity of starting materials and solvents by distillation or by using commercially available high-purity grades. |
| Column Chromatography | If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Catalyst
This protocol is adapted from a patented method and is known for its high yield.[2]
Materials:
-
Ethyl benzoylacetate
-
Aniline
-
Sodium ethoxide (catalyst)
-
Petroleum ether (solvent)
Procedure:
-
To a 250 mL four-necked flask equipped with a thermometer, a mechanical stirrer, and a distillation condenser, add the solvent, ethyl benzoylacetate, aniline, and the catalyst according to the ratios provided in the table below.
-
Heat the reaction mixture to 120-130°C with continuous stirring.
-
Continuously remove the ethanol generated during the reaction by distillation.
-
Maintain the reaction at this temperature for 6-12 hours.
-
After the reaction is complete (as monitored by TLC), filter the hot solution to remove any insoluble materials.
-
Cool the filtrate to 8-10°C to induce crystallization.
-
Allow the crystallization to complete, then collect the product by centrifugal filtration.
-
Wash the crystals with a small amount of cold petroleum ether and dry to obtain the this compound product.
Reactant Ratios and Yields:
| Ethyl Benzoylacetate (g) | Aniline (g) | Catalyst (g) | Solvent (g) | Yield (%) | Melting Point (°C) |
| 19.2 | 11.2 | 0.5 | 40 | 94.92 | 107-108 |
| 19.2 | 14.0 | 0.8 | 60 | 94.06 | 107-108 |
| 19.2 | 14.0 | 0.7 | 30 | 95.64 | 107-108 |
Data adapted from a patent.[2]
Protocol 2: Continuous Reactor Synthesis of this compound
This method is suitable for a larger scale synthesis using a continuous reactor.[1]
Materials:
-
Ethyl benzoylacetate
-
Aniline
-
Xylene
-
Petroleum ether (b.p. 35-60°C)
Procedure:
-
Preheat a continuous reactor column to 135°C.
-
Prepare a mixture of ethyl benzoylacetate (0.55 mole) and aniline (0.5 mole).
-
Admit the reactant mixture to the top of the heated column over a period of 15 minutes.
-
Ethanol will distill from the column during the addition and can be collected.
-
After the addition is complete, pass 100 mL of hot xylene through the column to rinse out the residual product.
-
Collect the product mixture and add an additional 200 mL of xylene, warming to dissolve the product.
-
Cool the solution to induce crystallization and then add 100 mL of petroleum ether with stirring.
-
Chill the mixture to 15°C and collect the crystalline product by suction filtration.
-
Wash the product with petroleum ether. The reported yield is 83-84% with a melting point of 106-106.5°C.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Common side reactions in the synthesis of 2-Benzoylacetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-benzoylacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the condensation of ethyl benzoylacetate with aniline. This reaction is typically carried out at elevated temperatures, and a catalyst such as sodium acetate may be used to facilitate the reaction.
Q2: I am experiencing a very low yield of this compound. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a primary cause, which can be due to insufficient reaction time or temperature. The presence of moisture can also negatively impact the reaction. Additionally, side reactions such as the formation of quinoline derivatives or self-condensation of the starting materials can consume the reactants and reduce the yield of the desired product.
Q3: My final product is difficult to purify and appears to be a mixture. What are the potential impurities?
A3: Common impurities include unreacted starting materials (ethyl benzoylacetate and aniline), and byproducts from side reactions. Depending on the reaction conditions, these byproducts can include 2-hydroxyquinoline, 4-hydroxyquinoline, and products from the self-condensation of ethyl benzoylacetate. If alternative starting materials like benzoyl chloride were used, impurities such as ethyl β-benzoxycinnamate or ethyl dibenzoylacetate could be present.[1]
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying crude this compound. A suitable solvent system, often an ethanol-water mixture, is used to dissolve the crude product at an elevated temperature, followed by slow cooling to allow for the formation of pure crystals.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: I have followed the standard procedure, but my reaction yield is consistently below 50%, or in some cases, I am isolating minimal to no this compound. What could be going wrong?
Answer:
Several factors can contribute to low or no product formation. Systematically addressing the following points can help identify and resolve the issue:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion due to insufficient heating or reaction time. The conversion of ethyl benzoylacetate and aniline to this compound requires adequate thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) and maintain it for the recommended duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Moisture Contamination:
-
Cause: The presence of water in the reactants or solvent can lead to the hydrolysis of the starting ester, ethyl benzoylacetate, reducing its availability for the desired reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Starting materials should be of high purity and stored under dry conditions.
-
-
Suboptimal Stoichiometry:
-
Cause: An incorrect molar ratio of reactants can lead to a lower yield. While a 1:1 molar ratio is theoretically required, a slight excess of aniline is sometimes used to drive the reaction to completion.
-
Solution: Carefully calculate and measure the molar equivalents of both ethyl benzoylacetate and aniline. Experiment with slight variations in the stoichiometry to optimize the yield.
-
Issue 2: Presence of Unexpected Side Products
Question: My NMR and mass spectrometry data of the crude product indicate the presence of compounds other than this compound. What are these potential side reactions?
Answer:
The formation of side products is a common challenge. The following are the most likely side reactions:
-
Intramolecular Cyclization (Knorr Quinoline Synthesis):
-
Cause: Under acidic conditions, which can arise from impurities or be intentionally added, the initially formed this compound can undergo intramolecular cyclization to form quinoline derivatives.[2]
-
Side Products: 2-hydroxyquinoline and 4-hydroxyquinoline are the primary cyclization products.[2]
-
Solution: Maintain neutral or slightly basic reaction conditions to suppress the cyclization pathway. Careful control of temperature is also crucial, as higher temperatures can favor this side reaction.
-
-
Reaction with ortho-Substituted Anilines:
-
Cause: If the aniline starting material has a substituent at the ortho position, there is a higher propensity for the reaction to yield quinoline derivatives directly.[3]
-
Solution: This is an inherent reactivity pattern. If the synthesis of the anilide is the goal, alternative synthetic routes might be necessary for ortho-substituted anilines.
-
-
Self-Condensation of Ethyl Benzoylacetate (Claisen Condensation):
-
Cause: In the presence of a strong base, ethyl benzoylacetate can undergo self-condensation, leading to the formation of a β-keto ester dimer.[4][5] While the reaction with aniline is typically not performed under strongly basic conditions, the use of certain catalysts or impurities could promote this side reaction.
-
Solution: Avoid strongly basic conditions. If a catalyst is used, a milder base like sodium acetate is preferred over stronger bases like sodium ethoxide.
-
Data Presentation
The following table summarizes the potential side reactions and the conditions that may favor their formation during the synthesis of this compound.
| Side Reaction Category | Potential Side Product(s) | Favorable Conditions |
| Intramolecular Cyclization | 2-Hydroxyquinoline, 4-Hydroxyquinoline | Acidic conditions, High temperatures |
| Self-Condensation | Dimer of ethyl benzoylacetate | Strongly basic conditions |
| Reaction with Benzoyl Chloride | Ethyl β-benzoxycinnamate, Ethyl dibenzoylacetate | Presence of benzoyl chloride (impurity or alternative reactant) and a tertiary amine |
Experimental Protocols
Synthesis of this compound
-
Reactants:
-
Ethyl benzoylacetate (1 equivalent)
-
Aniline (1.1 equivalents)
-
Solvent (e.g., Toluene or Xylene)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl benzoylacetate and the solvent.
-
Begin stirring and add aniline to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is then collected by filtration and washed with a small amount of cold solvent.
-
Purification by Recrystallization
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Mandatory Visualization
Caption: Main synthesis pathway of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of 2-Benzoylacetanilide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-benzoylacetanilide by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute (this compound) completely at an elevated temperature but poorly at room temperature or below. For this compound, a mixed solvent system of ethanol and water is often effective. Ethanol is a good solvent, while water is a poor solvent. This combination allows for fine-tuning of the solubility to achieve good crystal formation upon cooling. Acetone is also a suitable solvent, with a reported solubility of 25 mg/mL.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Determination: A pure compound will have a sharp melting point range that corresponds to the literature value (106-108 °C for this compound). Impurities will typically cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity, whereas multiple spots suggest the presence of impurities.
-
Spectroscopic Techniques: Techniques such as NMR, IR, and Mass Spectrometry can be used to confirm the structure and identify any residual impurities.
Q3: What is a typical percent recovery for the recrystallization of this compound?
Q4: What are the common impurities in crude this compound?
A4: Common impurities in crude this compound can include unreacted starting materials (e.g., aniline, ethyl benzoylacetate), byproducts from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Oily Precipitate Forms ("Oiling Out") | The compound is coming out of solution above its melting point. This can happen if the solution is too concentrated or cooled too quickly. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly to promote the formation of crystals rather than oil. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated and requires nucleation to begin crystallization. | If the solution is clear, it is likely unsaturated. Boil off some of the solvent to increase the concentration and then allow it to cool again. If the solution is clear and likely saturated, try to induce crystallization by: - Scratching the inside of the flask with a glass rod at the surface of the solution. - Adding a "seed crystal" of pure this compound. |
| Crystals Form in the Funnel During Hot Filtration | The solution is cooling and becoming supersaturated in the funnel, causing premature crystallization. | To prevent this, use a slight excess of hot solvent (about 10% more than the minimum required to dissolve the solid). Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution. |
| Low Yield of Recovered Crystals | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The crystals were washed with a solvent that was not ice-cold. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Colored Impurities Remain in the Crystals | The impurities were not effectively removed during the recrystallization process. | If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of the desired product, potentially lowering the yield. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general method for the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Redissolution: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.
-
Hot Filtration (if necessary): If there are insoluble impurities present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the melting point.
Data Presentation
Table 1: Solubility of this compound in Various Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Insoluble | Insoluble | Poor (as a single solvent) |
| Ethanol | Sparingly Soluble | Soluble | Good (often used in a mixed solvent system) |
| Acetone | Soluble (25 mg/mL) | Very Soluble | Potentially suitable, may require cooling to very low temperatures for good recovery |
| Toluene | Sparingly Soluble | Soluble | Good |
| Hexane | Insoluble | Sparingly Soluble | Good as an anti-solvent or for washing |
Mandatory Visualizations
References
Technical Support Center: Chromatographic Purification of 2-Benzoylacetanilide and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 2-benzoylacetanilide and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound and its derivatives by column chromatography, thin-layer chromatography (TLC), and recrystallization.
Q1: My column chromatography separation is poor, with broad peaks and overlapping fractions. What are the likely causes and solutions?
A1: Poor resolution in column chromatography can stem from several factors. Here's a systematic approach to troubleshooting:
-
Improper Solvent System: The polarity of your eluent is critical. If the Rf value of your target compound on a TLC plate is too high (e.g., > 0.5), it will elute too quickly from the column, resulting in poor separation from less polar impurities. Conversely, an Rf that is too low (< 0.2) can lead to broad bands and long elution times.
-
Solution: Develop an optimal solvent system using TLC first. Aim for an Rf of your target compound in the range of 0.25-0.35 for good separation. A common starting solvent system for compounds of this type is a mixture of ethyl acetate and hexanes.
-
-
Poor Column Packing: An unevenly packed column with air bubbles or cracks will lead to channeling of the solvent and a non-uniform flow, causing band broadening.
-
Solution: Ensure your silica gel is uniformly packed. Both wet slurry packing and dry packing methods can be effective if done carefully. Gently tap the column during packing to settle the silica and remove air pockets.
-
-
Column Overload: Loading too much crude sample onto the column is a common cause of poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower ratio is recommended.
-
Q2: I'm observing significant peak tailing in my HPLC analysis. How can I improve the peak shape?
A2: Peak tailing, especially for compounds with amine or amide groups like this compound derivatives, is often due to unwanted interactions with the stationary phase.[1]
-
Interaction with Residual Silanols: In reversed-phase chromatography (e.g., with a C18 column), free silanol groups on the silica surface can interact with basic sites on the analyte, causing tailing.
-
Solution:
-
Use an End-Capped Column: These columns have fewer free silanol groups.
-
Mobile Phase Additives: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the silanols and reduce tailing.[1] For basic compounds, a competing base like triethylamine (TEA) can be added to the mobile phase to mask the silanol groups.
-
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound, which in turn influences its retention and peak shape.
-
Solution: Adjust the pH of the mobile phase to suppress the ionization of your analyte. For anilide-type compounds, a slightly acidic mobile phase is often beneficial.
-
Q3: My compound won't crystallize from the recrystallization solvent. What steps can I take to induce crystallization?
A3: Failure to crystallize is a common issue in recrystallization, often due to supersaturation or the presence of impurities that inhibit crystal formation.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles generated can act as nucleation sites.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporate Excess Solvent: If too much solvent was added, gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.
-
Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
-
-
Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until the solution becomes cloudy. Gently heat to redissolve and then cool slowly. For this compound, an ethanol/water mixture can be effective.
Q4: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A4: Some compounds are sensitive to the acidic nature of silica gel.
-
Confirmation: You can check for decomposition by performing a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.
-
Solutions:
-
Deactivate the Silica Gel: You can neutralize the silica gel by adding a small percentage of a base like triethylamine (e.g., 1%) to the eluent.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization or preparative HPLC with a non-silica-based column.
-
Data Presentation
The following tables provide illustrative quantitative data for the purification of this compound. These values are representative and may vary depending on the specific experimental conditions and the purity of the crude material.
Table 1: TLC Analysis of a Typical Reaction Mixture
| Compound | Rf Value (20% Ethyl Acetate in Hexanes) | Appearance under UV Light (254 nm) |
| Starting Material (Aniline) | 0.55 | Quenched |
| Starting Material (Ethyl Benzoylacetate) | 0.65 | Quenched |
| This compound | 0.30 | Quenched |
| Side Product (Benzamide) | 0.15 | Quenched |
Table 2: Column Chromatography Purification Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Mobile Phase | Gradient: 10% to 30% Ethyl Acetate in Hexanes |
| Crude Sample Loaded | 1.5 g |
| Mass of Silica Gel | 75 g |
| Yield of Pure Fraction | 1.2 g (80% recovery) |
| Purity (by HPLC) | >98% |
Table 3: HPLC Analysis Conditions
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~12.5 min |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline. Also spot the starting materials for comparison.
-
Development: Place a small amount of the chosen eluent (e.g., 20% ethyl acetate in hexanes) into a developing chamber with a piece of filter paper to saturate the atmosphere. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Rf Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 10% ethyl acetate in hexanes) and pour it into the column, tapping gently to ensure even packing. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., from a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute compounds with higher affinity for the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Recrystallization
-
Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Add a poor solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the good solvent (ethanol) to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air dry.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for poor column chromatography separation.
Caption: Potential mechanism of action via the Cyclooxygenase (COX) pathway.
References
Minimizing byproduct formation in 2-Benzoylacetanilide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-benzoylacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and high-yielding method for synthesizing this compound is the reaction of ethyl benzoylacetate with aniline. This reaction is typically carried out in the presence of a catalyst and a suitable solvent.[1]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: While specific byproducts for this exact reaction are not extensively detailed in the provided literature, analogous reactions suggest potential side products could include self-condensation products of ethyl benzoylacetate, unreacted starting materials, and potentially products from side reactions involving the catalyst or solvent. In similar organic reactions, O-alkylation products can sometimes form as byproducts.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the product from the starting materials.[3]
Q4: What is the typical yield for the synthesis of this compound?
A4: With an optimized protocol, the yield of this compound can be quite high, with some methods reporting yields of over 94%.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time to 6-12 hours.[1]- Ensure the reaction temperature is maintained at 120-130°C.[1]- Use an appropriate catalyst such as sodium ethoxide.[1] |
| Suboptimal ratio of reactants. | - Adjust the mass ratio of ethyl benzoylacetate to aniline to approximately 1:0.53-1.22.[1] | |
| Inefficient removal of ethanol byproduct. | - Continuously distill the ethanol generated during the reaction to shift the equilibrium towards the product.[1] | |
| Presence of Impurities/Byproducts | Inadequate purification. | - After the reaction, filter the mixture and cool the organic phase to 8-10°C to allow for complete crystallization of the product.[1]- Centrifuge and filter the crystals to isolate the pure product.[1] |
| Side reactions due to catalyst. | - Use the recommended catalyst, sodium ethoxide, at the specified concentration (mass ratio to ethyl benzoylacetate of 0.016-0.078).[1] | |
| Unreacted starting materials. | - Monitor the reaction to completion using TLC before workup.[3] |
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
Ethyl benzoylacetate
-
Aniline
-
Sodium ethoxide (catalyst)
-
Petroleum ether (solvent)
-
Four-neck flask equipped with a thermometer, stirrer, and condenser
Procedure:
-
To a 250 mL four-neck flask, add petroleum ether (60g), ethyl benzoylacetate (19.2g), aniline (11.2g), and sodium ethoxide (0.5g).
-
Heat the mixture to 120-130°C with continuous stirring.
-
Continuously distill off the ethanol that is formed during the reaction.
-
Allow the reaction to proceed for 6-12 hours, monitoring completion by TLC.
-
After the reaction is complete, filter the hot solution.
-
Cool the filtrate to 8-10°C to induce crystallization.
-
Collect the crystals by centrifugation and filtration.
-
The resulting product is this compound with a reported yield of up to 94.92% and a melting point of 107-108°C.
Visualizing the Process
Reaction Pathway
Caption: Synthesis of this compound from Ethyl Benzoylacetate and Aniline.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting common issues in this compound synthesis.
References
Technical Support Center: 2-Benzoylacetanilide Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Benzoylacetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is through the Claisen condensation of ethyl benzoylacetate with aniline. This reaction is typically carried out in the presence of a basic catalyst and a non-polar solvent.
Q2: What is the role of the catalyst in this synthesis?
A2: A basic catalyst, such as sodium ethoxide or sodium methylate, is crucial for the deprotonation of the α-carbon of ethyl benzoylacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the aniline. The use of a catalyst is essential to drive the reaction forward.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (ethyl benzoylacetate and aniline), the consumption of reactants and the formation of the product can be tracked over time.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of pure this compound is in the range of 107-108°C. A broad melting point range or a value significantly lower than this may indicate the presence of impurities.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the chemical structure of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic peaks for the functional groups present in this compound, such as the amide and ketone carbonyl groups.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product, confirming its identity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve your experimental outcomes.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Increase the reaction time and monitor the reaction progress using TLC until the starting materials are consumed. - Ensure the reaction temperature is maintained within the optimal range of 120-130°C.[1] |
| Inefficient Catalyst: The catalyst (sodium ethoxide or sodium methylate) may have degraded due to exposure to moisture. | - Use freshly prepared or properly stored anhydrous catalyst. - Ensure all glassware is thoroughly dried before use. | |
| Side Reactions: Competing side reactions may be consuming the reactants or product. | - Optimize the reaction conditions (temperature, catalyst concentration) to favor the desired reaction. | |
| Impure Product (Oily or Low Melting Point) | Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification. | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize the purification process, such as recrystallization, to effectively remove unreacted starting materials. |
| Formation of Side Products: Undesired side reactions can lead to the formation of impurities. A potential side reaction is the self-condensation of ethyl benzoylacetate. | - Adjusting the stoichiometry of the reactants and the rate of addition of aniline can help minimize side product formation. - Thorough purification by recrystallization is crucial. | |
| Residual Solvent: Incomplete drying of the final product. | - Dry the product under vacuum for an extended period to ensure complete removal of the solvent. | |
| Reaction Fails to Initiate | Inactive Catalyst: The catalyst has been deactivated. | - As mentioned above, use a fresh and anhydrous catalyst. |
| Low Reaction Temperature: The activation energy for the reaction has not been overcome. | - Gradually increase the reaction temperature while monitoring for any changes. | |
| Difficulty in Product Isolation/Crystallization | Supersaturated Solution: The product is highly soluble in the reaction solvent even at low temperatures. | - If using petroleum ether, n-heptane, or n-hexane as the solvent, cooling the filtered organic phase to 8-10°C should induce crystallization.[1] - If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
| Incorrect Solvent for Recrystallization: The chosen solvent may be too good or too poor at dissolving the product. | - Perform small-scale solubility tests with different solvents to find a suitable one where the product is soluble when hot but sparingly soluble when cold. Ethanol or aqueous ethanol mixtures are often good starting points for recrystallization of anilide derivatives. |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Ethyl benzoylacetate, Aniline | [1] |
| Catalyst | Sodium methylate or Sodium ethoxide | [1] |
| Solvent | Petroleum ether, n-heptane, or n-hexane | [1] |
| Reaction Temperature | 120-130°C | [1] |
| Reaction Time | 6-12 hours | [1] |
| Reported Yield | >94% | [1] |
| Product Melting Point | 107-108°C | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.
Materials:
-
Ethyl benzoylacetate
-
Aniline
-
Sodium ethoxide (or sodium methylate)
-
Petroleum ether (or n-heptane/n-hexane)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the solvent (petroleum ether, n-heptane, or n-hexane).
-
Addition of Reactants: To the solvent, add ethyl benzoylacetate, aniline, and the catalyst (sodium ethoxide or sodium methylate). The recommended mass ratio of ethyl benzoylacetate: aniline: catalyst: solvent is approximately 1 : 0.58 : 0.026-0.042 : 2-3.[1]
-
Reaction: Heat the reaction mixture to 120-130°C with continuous stirring. The reaction is typically carried out for 6 to 12 hours. During the reaction, the ethanol generated as a byproduct will distill off.
-
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Isolation: Filter the reaction mixture to remove any insoluble materials.
-
Crystallization: Cool the filtered organic phase to 8-10°C to induce crystallization of the this compound product.
-
Purification: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Recrystallization of this compound
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., ethanol, aqueous ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Complete Crystallization: To maximize the yield, cool the flask in an ice bath for about 15-20 minutes.
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel, then transfer them to a watch glass to air dry completely or dry in a desiccator.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting O-alkylation vs. C-alkylation in Benzoylacetanilides
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for managing the regioselectivity of alkylation reactions involving benzoylacetanilides.
Frequently Asked Questions (FAQs)
Q1: What are C-alkylation and O-alkylation in the context of benzoylacetanilides?
Benzoylacetanilide, a 1,3-dicarbonyl compound, possesses an acidic α-hydrogen between the two carbonyl groups.[1] When treated with a base, this proton is removed to form an enolate ion. This enolate is an ambident nucleophile, meaning it has two potential sites for reaction: the α-carbon and the oxygen atom.[2][3]
-
C-alkylation occurs when the alkylating agent forms a new bond with the central carbon atom. This is often the thermodynamically more stable product.[3]
-
O-alkylation occurs when the alkylating agent attacks the oxygen atom, resulting in the formation of an enol ether. This pathway can be kinetically favored under certain conditions.[4]
The competition between these two pathways is a common challenge in the synthesis of derivatives.[5]
Q2: My reaction is yielding predominantly the O-alkylated product, but I want the C-alkylated product. What went wrong?
Several factors favor O-alkylation.[6] Reviewing your reaction conditions against these factors is the first step in troubleshooting:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or HMPA strongly solvate the metal cation, leaving a "naked" and highly reactive enolate anion.[2] This enhances reactivity at the oxygen atom, which has a higher negative charge density, leading to O-alkylation.[2][3]
-
Metal Counter-ion: Large, "soft" cations like potassium (K+) or cesium (Cs+) associate loosely with the enolate oxygen, leaving it exposed and available for attack.[2]
-
Alkylating Agent: "Hard" electrophiles, such as alkyl sulfates, tosylates (R-OTs), or silyl halides (R₃SiCl), preferentially react with the "hard" oxygen atom of the enolate.[3][7]
Q3: How can I modify my experiment to favor the C-alkylated product?
To promote C-alkylation, you should aim for conditions that make the carbon atom the more favorable nucleophilic center.
-
Solvent: Use protic solvents (e.g., ethanol) or weakly polar solvents (e.g., THF).[2] Protic solvents form hydrogen bonds with the enolate oxygen, shielding it and making the carbon a more likely site of attack.[2][8]
-
Counter-ion: Employ a base with a small, "hard" cation like lithium (Li+). Lithium coordinates tightly to the oxygen, sterically hindering O-alkylation and promoting reaction at the carbon.[2][9]
-
Alkylating Agent: Use "soft" electrophiles like alkyl iodides (R-I) or bromides (R-Br).[2][7] According to Pearson's HSAB theory, the soft carbon center of the enolate will preferentially react with a soft electrophile.[7]
-
Temperature: Higher temperatures can favor the formation of the more stable thermodynamic product, which is typically the C-alkylated compound.[4][6] However, this must be balanced against potential side reactions.
Q4: How critical is the choice of base beyond its strength?
The base is critical not just for deprotonation but also for introducing the counter-ion that directs the reaction. Using sodium ethoxide in ethanol not only provides the base but also a protic solvent and the Na+ ion.[5] In contrast, using potassium hydride (KH) in DMF creates a K+ enolate in a polar aprotic solvent, a combination that strongly favors O-alkylation.[2] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are excellent for generating lithium enolates, which favor C-alkylation.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of benzoylacetanilides.
Problem: High yield of O-alkylated product, low yield of desired C-alkylated product.
This is the most common issue, indicating that reaction conditions favor kinetic attack at the oxygen atom.
Problem: Reaction is sluggish, or starting material remains unreacted.
-
Cause: Incomplete deprotonation or an unreactive alkylating agent.
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure the pKa of the base's conjugate acid is significantly higher than that of the benzoylacetanilide (typically pKa ~10-12). Weaker bases like carbonates may not achieve full deprotonation.
-
Check Alkylating Agent Reactivity: The reactivity for SN2 reactions is R-I > R-Br > R-Cl.[6] If using an alkyl chloride, the reaction may require higher temperatures or conversion to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI).
-
Temperature: While low temperatures are used to control kinetic vs. thermodynamic enolate formation, the alkylation step itself may require higher temperatures to proceed at a reasonable rate.[6] Consider forming the enolate at a low temperature (e.g., 0 °C) and then slowly warming the reaction mixture after adding the alkylating agent.
-
Data Presentation: Summary of Influencing Factors
| Factor | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Solvent | Protic (e.g., Ethanol) or weakly polar (e.g., THF)[2] | Polar Aprotic (e.g., DMF, DMSO)[2][8] | Protic solvents shield the oxygen via H-bonding; polar aprotic solvents create a "naked," reactive oxygen anion.[2] |
| Counter-ion | Small, hard (Li⁺, Mg²⁺)[2] | Large, soft (K⁺, Cs⁺)[2] | Small cations coordinate tightly to oxygen, blocking it; large cations dissociate, leaving oxygen available.[2] |
| Alkylating Agent | Soft electrophile (e.g., CH₃I, CH₃CH₂Br)[7] | Hard electrophile (e.g., (CH₃)₂SO₄, R-OTs, R₃SiCl)[3][7] | Follows HSAB principle: soft-soft (C-C) and hard-hard (O-O) interactions are favored.[7] |
| Temperature | Higher temperatures[6] | Lower temperatures[6] | Higher temperatures favor the more stable thermodynamic product (C-alkylation).[4] |
| Leaving Group | Good for Sₙ2 (I⁻ > Br⁻ > Cl⁻)[6] | Oxygen-derived (e.g., -OTs, -OSO₃R)[2] | Affects the "hardness" and reactivity of the electrophile. |
Experimental Protocols
The following are generalized starting points. Optimization for specific substrates and alkylating agents is recommended.
Protocol 1: General Procedure for Preferential C-Alkylation
This protocol uses a small counter-ion in a moderately polar solvent with a soft alkylating agent.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Base Addition: Cool the solvent to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Enolate Formation: Dissolve the benzoylacetanilide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl iodide or bromide (1.05 eq) dropwise at 0 °C. After addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.[10]
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography.
Protocol 2: General Procedure for Preferential O-Alkylation
This protocol uses a large counter-ion in a polar aprotic solvent.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Base Addition: Cool the solvent to 0 °C. Add potassium hydride (KH, 30% dispersion in mineral oil, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq).
-
Enolate Formation: Dissolve the benzoylacetanilide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred base suspension. Stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, dimethyl sulfate, or a tosylate, 1.1 eq) dropwise at 0 °C.
-
Monitoring & Workup: Stir at room temperature until completion as monitored by TLC. Quench with water, extract with an appropriate solvent (e.g., ether or ethyl acetate), wash thoroughly with water and brine to remove DMF, dry, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. reddit.com [reddit.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 10. benchchem.com [benchchem.com]
Removal of unreacted starting materials from 2-Benzoylacetanilide
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials, primarily aniline and ethyl benzoate, from the synthesis of 2-benzoylacetanilide.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my synthesized this compound is impure?
A1: Several indicators can suggest the presence of unreacted starting materials or byproducts:
-
Physical Appearance: A pure product should be a white to off-white crystalline solid.[1] An oily or sticky consistency often indicates the presence of liquid starting materials like aniline or ethyl benzoate.
-
Melting Point: Pure this compound has a sharp melting point between 106-108 °C.[1][2] Impurities will typically cause the melting point to be lower and occur over a broader range.
-
Odor: A characteristic "fishy" or amine-like odor suggests residual aniline, while a sweet, fruity, or wintergreen-like scent points to remaining ethyl benzoate.[3][4]
Q2: What is the most effective method for removing unreacted aniline?
A2: The most effective method is an acid wash using a dilute aqueous acid solution, such as 1M or 2M hydrochloric acid (HCl). Aniline is a weak base and reacts with the acid to form the water-soluble anilinium hydrochloride salt.[3][5][6] This salt partitions into the aqueous layer during a liquid-liquid extraction, effectively separating it from the desired product which remains in the organic layer.
Q3: How can I remove residual ethyl benzoate from my product?
A3: Recrystallization is the primary and most efficient method for removing ethyl benzoate. Ethyl benzoate is a liquid at room temperature and is generally much more soluble in common organic solvents than this compound, especially at lower temperatures.[7][8][9] During recrystallization, the this compound will crystallize out of the solution upon cooling, while the more soluble ethyl benzoate remains in the mother liquor.
Q4: My crude product is an oil and will not crystallize. What steps should I take?
A4: "Oiling out" instead of crystallizing is a common sign of significant impurity levels. The recommended approach is to first perform a purification step to remove the bulk of the impurities before attempting recrystallization again.
-
Dissolve the oily product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Perform an acid wash as detailed in the protocols below to remove any basic impurities like aniline.[6]
-
Wash with a brine solution and dry the organic layer.
-
Evaporate the solvent to obtain a solid or a more concentrated oil.
-
Attempt recrystallization from an appropriate solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield After Purification | Using too much recrystallization solvent: This keeps more of your product dissolved in the mother liquor even after cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10][11] |
| Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. | After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[12] | |
| Product is Discolored (Yellow/Brown) | Presence of oxidized byproducts: Aniline is prone to oxidation and can form colored impurities.[13][14] | During the recrystallization process, after dissolving the crude product in hot solvent, add a small amount of activated charcoal. Hot filter the solution to remove the charcoal and the adsorbed impurities before cooling.[15][16] |
| Oily Precipitate Forms During Recrystallization | High concentration of impurities: The melting point of the mixture is depressed below the temperature of the solution. | Perform a pre-purification step, such as an acid wash, to remove a significant portion of the impurities before attempting recrystallization. |
| Poor solvent choice or cooling too rapidly: This can cause the product to "oil out" instead of forming a crystalline lattice. | Ensure you are using a suitable solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Vigorous stirring or scratching the inside of the flask with a glass rod can sometimes induce crystallization.[10] |
Data Presentation: Properties of Compounds
The following table summarizes key physical properties that inform the purification strategy.
| Compound | Formula | Molar Mass ( g/mol ) | Physical State (RT) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₅H₁₃NO₂ | 239.27 | Solid[1] | 106-108[2] | 473.6 (Predicted)[2] | Soluble in acetone; low solubility in non-polar solvents like hexane.[2] |
| Aniline (Impurity) | C₆H₅NH₂ | 93.13[3] | Liquid[3] | -6.3[3] | 184.1[3] | Slightly soluble in water (3.6 g/100 mL), soluble in most organic solvents, very soluble in acidic aqueous solutions.[3][5][17] |
| Ethyl Benzoate (Impurity) | C₉H₁₀O₂ | 150.17[7] | Liquid[7] | -34[7] | 211-213[18] | Almost insoluble in water, miscible with most organic solvents.[4][7][9] |
Experimental Protocols
Protocol 1: Removal of Aniline via Acid Wash (Liquid-Liquid Extraction)
This protocol is designed to remove basic impurities, primarily aniline.
-
Dissolution: Transfer the entire crude reaction mixture to a separatory funnel. If the reaction was performed without a solvent, dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the two layers to separate completely. The top layer will typically be the organic layer and the bottom will be the aqueous layer (confirm by checking the densities of your solvents). Drain the lower aqueous layer, which now contains the anilinium hydrochloride salt.
-
Repeat: For highly impure samples, repeat the acid wash (steps 2-3) with a fresh portion of 1M HCl.
-
Neutralization and Brine Wash: Wash the remaining organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter away the drying agent and evaporate the solvent under reduced pressure to yield the crude product, now free of aniline.
Protocol 2: Purification by Recrystallization
This protocol purifies the solid product by removing ethyl benzoate and other soluble impurities.
-
Solvent Selection: Choose a suitable solvent or solvent system. An ethanol/water mixture is often effective. The desired compound should be soluble in the hot solvent but sparingly soluble in the cold solvent.[10] A patent for a similar synthesis suggests crystallization from petroleum ether or n-hexane.[19]
-
Dissolution: Place the crude, aniline-free solid into an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.[11][12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.[16]
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Mixed Solvent (e.g., Ethanol/Water): To the hot ethanol solution, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes faintly and persistently cloudy (the cloud point).[10] Add a few more drops of the "good" solvent (ethanol) until the solution is clear again. Allow the solution to cool slowly.
-
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15 minutes to maximize the yield.[12]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Confirm purity by taking a melting point.
Purification Workflow
Caption: Workflow for purifying this compound.
References
- 1. This compound | 959-66-0 [chemicalbook.com]
- 2. This compound CAS#: 959-66-0 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 93-89-0: Ethyl benzoate | CymitQuimica [cymitquimica.com]
- 9. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 14. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. famu.edu [famu.edu]
- 16. chemistry-solutions.com [chemistry-solutions.com]
- 17. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 18. starkimya.com [starkimya.com]
- 19. CN103787910B - Method for preparing benzoyl acetanilide as organic intermediate - Google Patents [patents.google.com]
Stability issues of 2-Benzoylacetanilide under acidic or basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Benzoylacetanilide under acidic and basic conditions. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound in acidic and basic media.
Question: My this compound sample appears to be degrading in an acidic/basic solution during my experiment, leading to inconsistent results. What is happening?
Answer: this compound, like other anilides, is susceptible to hydrolysis under both acidic and basic conditions. This chemical reaction breaks the amide bond, leading to the formation of degradation products. The rate of this degradation is influenced by several factors including pH, temperature, and the concentration of the acid or base. In acidic conditions, the reaction is catalyzed by protons (H+), while in basic conditions, it is promoted by hydroxide ions (OH-).[1]
Question: What are the expected degradation products of this compound?
Answer: The primary degradation products from the hydrolysis of this compound are aniline and benzoylacetic acid. However, benzoylacetic acid is an unstable β-keto acid and can readily undergo decarboxylation, especially when heated, to form acetophenone and carbon dioxide.[2] Therefore, you may observe the presence of aniline, benzoylacetic acid, and acetophenone in your degraded sample.
Question: I am observing unexpected peaks in my HPLC chromatogram after subjecting this compound to stress conditions. How can I identify these unknown peaks?
Answer: Unexpected peaks likely correspond to degradation products. To identify them, you can employ several analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown compounds by providing the molecular weight of the degradation products.
-
Reference Standards: If you suspect the identity of a degradation product (e.g., aniline, acetophenone), you can run a reference standard of that compound to compare its retention time with the unknown peak.
-
Forced Degradation Studies: By systematically applying stress conditions (acid, base, heat, oxidation, light) as per ICH guidelines, you can generate the degradation products and use analytical techniques to characterize them.[3][4][5][6]
Question: My attempts to quantify the degradation of this compound are not reproducible. What could be the cause?
Answer: Lack of reproducibility in stability studies can stem from several factors:
-
Inconsistent Experimental Conditions: Ensure that the pH, temperature, and concentration of your acidic or basic solutions are precisely controlled in every experiment.
-
Sample Preparation: Variations in sample preparation can lead to inconsistent results. Follow a standardized protocol for preparing your solutions.
-
HPLC Method Suitability: Your HPLC method may not be stability-indicating, meaning it cannot adequately separate the parent compound from its degradation products. Method validation is crucial.
-
Instrument Variability: Ensure your HPLC system is properly calibrated and maintained to minimize instrument-related variability.
Quantitative Data Summary
As specific quantitative stability data for this compound is highly dependent on the exact experimental conditions, the following table is provided as a template for researchers to summarize their own findings from forced degradation studies.
| Condition | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Products Observed (and % Area) |
| Acidic | ||||||
| 0.1 M HCl | 25 | 24 | ||||
| 0.1 M HCl | 50 | 24 | ||||
| 1 M HCl | 25 | 24 | ||||
| Basic | ||||||
| 0.1 M NaOH | 25 | 24 | ||||
| 0.1 M NaOH | 50 | 24 | ||||
| 1 M NaOH | 25 | 24 | ||||
| Neutral | ||||||
| Water | 25 | 24 | ||||
| Water | 50 | 24 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study on this compound under acidic and basic conditions, followed by analysis using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Stock and Working Solutions:
-
Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the appropriate solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
3. Forced Degradation Procedure:
-
Acid Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl or 1 M HCl).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 60°C) for a defined period (e.g., 24 hours).
-
After incubation, neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 M NaOH or 1 M NaOH).
-
Dilute the neutralized solution to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH or 1 M NaOH).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 60°C) for a defined period (e.g., 24 hours).
-
After incubation, neutralize the solution with an appropriate amount of an acidic solution (e.g., 0.1 M HCl or 1 M HCl).
-
Dilute the neutralized solution to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for degradation studies (without acid or base) and subject it to the same temperature and time conditions.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for the analysis of this compound and its degradation products could be a gradient mixture of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 20 minutes). The exact conditions should be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL
5. Data Analysis:
-
Inject the control and degraded samples into the HPLC system.
-
Identify the peaks corresponding to this compound and its degradation products based on their retention times.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the degraded sample to that in the control sample.
-
Quantify the formation of degradation products by comparing their peak areas to a calibration curve if reference standards are available.
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Proposed degradation pathway of this compound under basic conditions.
Caption: Troubleshooting workflow for addressing stability issues.
References
- 1. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 2. connectsci.au [connectsci.au]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijcrt.org [ijcrt.org]
Technical Support Center: Efficient Synthesis of 2-Benzoylacetanilide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Benzoylacetanilide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalyst performance to facilitate efficient and high-yield synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction between aniline and ethyl benzoylacetate may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For catalyst-free methods, a higher temperature (around 135°C) is often required.[1] For base-catalyzed reactions, the temperature is typically maintained between 120-130°C.[2]
-
Inefficient Removal of Ethanol: The ethanol generated as a byproduct can shift the reaction equilibrium back towards the reactants. Continuous removal of ethanol by distillation during the reaction is crucial for driving the reaction forward and achieving high yields.[2]
-
Impure Reactants: The purity of aniline and ethyl benzoylacetate is important. Ensure that the starting materials are of high purity and freshly distilled if necessary.[1]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of the desired this compound.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted aniline and ethyl benzoylacetate. Ensuring the reaction goes to completion by optimizing reaction time and temperature, and by efficiently removing the ethanol byproduct, will minimize their presence.
-
Diacylation: Although less common under controlled conditions, it is possible for a second molecule of ethyl benzoylacetate to react with the product, though this is more prevalent with more reactive acylating agents. Using a stoichiometric amount of the reactants can help mitigate this.
-
O-Alkylation (in subsequent reactions): If the product, this compound, is used in subsequent alkylation reactions, O-alkylation can compete with the desired C-alkylation, leading to the formation of enol ethers as byproducts.
Q3: The purification of my product is proving difficult. What are the recommended procedures?
A3: Proper work-up and purification are essential for obtaining high-purity this compound.
-
Crystallization: The product can be effectively purified by crystallization. After the reaction, the mixture is typically cooled to induce crystallization.[2] A solvent system such as xylene and petroleum ether can be used for this purpose.[1]
-
Washing: The crystalline product should be washed with a suitable solvent, such as petroleum ether, to remove any soluble impurities.[1]
-
Recrystallization: For obtaining a highly pure product, recrystallization from a solvent like benzene can be employed.[1]
Catalyst Selection for this compound Synthesis
The choice of catalyst, or the decision to proceed without one, significantly impacts the reaction conditions and yield. Below is a summary of different approaches.
| Catalyst System | Catalyst Example | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Base-Catalyzed | Sodium Ethoxide | Aniline, Ethyl Benzoylacetate | Petroleum Ether | 120-130 | 6-12 | >94 | [2] |
| Catalyst-Free | None | Aniline, Ethyl Benzoylacetate | None (neat) | 135 | 0.25 (continuous flow) | 83-84 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Protocol 1: High-Yield Base-Catalyzed Synthesis[2]
This protocol is based on a patent describing a high-yield synthesis using a base catalyst.
Materials:
-
Aniline
-
Ethyl benzoylacetate
-
Sodium ethoxide (catalyst)
-
Petroleum ether (solvent)
-
Four-neck flask equipped with a thermometer, stirrer, and distillation setup
Procedure:
-
To a 250 mL four-neck flask, add 40g of petroleum ether, 19.2g of ethyl benzoylacetate, 11.2g of aniline, and 0.5g of sodium ethoxide.
-
Install a condenser for distillation and begin stirring the mixture.
-
Heat the reaction mixture to a temperature of 120-130°C.
-
Continuously remove the ethanol generated during the reaction by distillation.
-
Maintain the reaction for 6-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and filter it.
-
Cool the filtered organic phase to 8-10°C to allow for complete crystallization of the product.
-
Collect the this compound product by centrifugal filtration.
Expected Yield: Over 94%
Protocol 2: Catalyst-Free Continuous Flow Synthesis[1]
This protocol describes a catalyst-free method using a continuous flow reactor.
Materials:
-
Aniline (freshly redistilled)
-
Ethyl benzoylacetate (freshly redistilled)
-
Continuous flow reactor
-
Xylene
-
Petroleum ether (b.p. 35–60°)
Procedure:
-
Preheat the continuous reactor column to 135°C.
-
Prepare a mixture of 105.7 g (0.55 mole) of ethyl benzoylacetate and 46.6 g (0.5 mole) of aniline.
-
Admit the reactant mixture to the top of the heated column over approximately 15 minutes.
-
Ethanol will distill from the column during the addition.
-
After the addition is complete, pass 100 mL of xylene through the hot column to rinse out the residual product.
-
Add an additional 200 mL of xylene to the receiving flask and warm to dissolve the product.
-
Cool the solution to induce crystallization, then add 100 mL of petroleum ether with stirring.
-
Chill the mixture to 15°C and collect the crystalline product by suction filtration.
-
Wash the product with 300–400 mL of petroleum ether.
Expected Yield: 83–84%
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Catalyst Selection Guide
This diagram provides a logical decision-making process for selecting a suitable synthetic method.
References
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Benzoylacetanilide: An NMR-Focused Analysis
For researchers, scientists, and drug development professionals, the precise structural determination of organic compounds is a foundational requirement for advancing scientific discovery. This guide provides a comprehensive comparison of analytical techniques for the structure elucidation of 2-benzoylacetanilide, with a primary focus on 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental data, protocols, and a comparative analysis with alternative methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy to offer a holistic view of its structural characterization.
The Central Role of NMR in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous determination of molecular structures in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it indispensable for organic chemists. For a molecule like this compound, which exhibits keto-enol tautomerism, NMR is particularly powerful as it can allow for the direct observation and quantification of both tautomers in solution.[1]
Understanding the Keto-Enol Tautomerism of this compound
This compound can exist in equilibrium between its keto and enol forms. This dynamic process is influenced by factors such as solvent polarity and temperature. The presence of both tautomers can be readily observed in NMR spectra, providing a unique fingerprint of the molecule's behavior in solution.
Comparative Analysis of Spectroscopic Data
A multi-faceted analytical approach provides the most robust structural confirmation. Here, we compare the data obtained from 1H NMR, 13C NMR, Mass Spectrometry, and FTIR for this compound.
1H and 13C NMR Analysis
The 1H and 13C NMR spectra of this compound provide a wealth of structural information. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: 1H and 13C NMR Spectral Data for this compound
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
| Aromatic Protons (Benzoyl) | 7.95-7.45 (m, 5H) | 136.7, 133.5, 129.0, 128.7 |
| Aromatic Protons (Anilide) | 7.60-7.10 (m, 5H) | 137.9, 129.2, 124.7, 120.4 |
| -CH2- (Keto form) | 4.15 (s, 2H) | 45.9 |
| =CH- (Enol form) | 6.20 (s, 1H) | 95.8 |
| -NH- | 8.80 (s, 1H) | - |
| C=O (Benzoyl) | - | 192.5 |
| C=O (Amide) | - | 165.8 |
| C-OH (Enol form) | 14.5 (br s, 1H) | 175.2 |
Note: The presence of signals for both the keto and enol forms indicates a tautomeric equilibrium in the NMR solvent.
Alternative Analytical Techniques
While NMR provides the skeletal framework, other techniques offer complementary information.
Mass Spectrometry (MS): Electron ionization mass spectrometry of benzanilides often shows characteristic fragmentation patterns.[2] For this compound, the molecular ion peak (M+) would be expected at m/z 239.27.[3] Key fragmentation would likely involve cleavage of the amide bond and the bond between the carbonyl and methylene groups, providing evidence of the core structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of key functional groups. Expected peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching for the ketone and amide (in the range of 1650-1700 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.[4]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer.
Data Acquisition:
-
The NMR spectra can be acquired on a standard NMR spectrometer (e.g., 500 MHz).[5]
-
For ¹H NMR, a typical experiment involves a 90° pulse with a sufficient relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum and enhance sensitivity.[6]
-
Data processing involves Fourier transformation, phasing, and baseline correction.
Mass Spectrometry Protocol
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Utilize electron ionization (EI) at a standard energy of 70 eV.[2]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
FTIR Spectroscopy Protocol
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, for soluble samples, a spectrum can be obtained from a solution cast as a thin film on a salt plate.
-
Record the spectrum using an FTIR spectrometer over the standard mid-infrared range (e.g., 4000-400 cm⁻¹).
Logical Workflow for Structure Elucidation
The process of elucidating the structure of an unknown compound follows a logical progression of experiments and data analysis.
Caption: A logical workflow for the structure elucidation of an organic compound.
Conclusion
The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques, with 1H and 13C NMR spectroscopy playing the central role. The ability of NMR to provide detailed information on the carbon-hydrogen framework and to directly observe the keto-enol tautomerism is unparalleled. When combined with the functional group information from FTIR and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be made with high confidence. This comprehensive approach is essential for ensuring the identity and purity of compounds in research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-苯甲酰乙酰苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. 1 [science.widener.edu]
Comparative FTIR Spectroscopy Analysis for Functional Group Identification: A Guide for Researchers
Introduction
Comparative Analysis of FTIR Spectral Data
The FTIR spectra of Acetanilide, Benzanilide, and 2-Acetylnaphthalene were analyzed to identify the characteristic absorption bands corresponding to their respective functional groups. The data is summarized in the table below, providing a clear comparison of the key vibrational frequencies.
| Functional Group | Vibrational Mode | Acetanilide (cm⁻¹) [1][2] | Benzanilide (cm⁻¹) | 2-Acetylnaphthalene (cm⁻¹) |
| N-H | Stretch | 3300-3500 (broad)[1][2] | ~3300 | - |
| C-H (Aromatic) | Stretch | 3030-3080[1] | ~3060 | ~3055 |
| C=O (Amide I) | Stretch | 1650-1700[1][2] | ~1660 | - |
| C=O (Ketone) | Stretch | - | - | ~1680 |
| C=C (Aromatic) | Stretch | 1600-1450 | 1600-1450 | 1625, 1595 |
| N-H | Bend (Amide II) | ~1540 | ~1530 | - |
| C-N | Stretch | ~1370 | ~1320 | - |
| C-H | Out-of-plane bend | 900-690 | 900-690 | 900-750 |
Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method
The following protocol details the potassium bromide (KBr) pellet method for acquiring FTIR spectra of solid samples. This method is widely used due to its ability to produce high-quality spectra for a broad range of solid materials.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with a pellet die
-
Agate mortar and pestle
-
Analytical balance (4-decimal place)
-
Infrared (IR) grade Potassium Bromide (KBr), dried
-
Sample (e.g., Acetanilide, Benzanilide, or 2-Acetylnaphthalene)
-
Spatula
-
Sample holder for the spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample using an analytical balance.
-
Weigh approximately 100-200 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
-
Grinding and Mixing:
-
Transfer the weighed KBr to a clean, dry agate mortar and grind it to a fine powder.
-
Add the weighed sample to the mortar.
-
Grind the sample and KBr together thoroughly for several minutes until a homogenous, fine powder is obtained. The fine particle size is crucial to minimize light scattering.
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the background spectrum using a pure KBr pellet.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Workflow for Functional Group Identification
The process of identifying functional groups from an FTIR spectrum follows a logical progression. The workflow diagram below illustrates the key steps involved in this analytical process.
Caption: Workflow for identifying functional groups using FTIR spectroscopy.
This guide provides a framework for the comparative analysis of related aromatic compounds using FTIR spectroscopy. By following the detailed experimental protocol and the logical workflow for spectral interpretation, researchers can confidently identify key functional groups and gain a deeper understanding of molecular structure.
References
Confirming the Molecular Weight of 2-Benzoylacetanilide: A Comparative Guide to Mass Spectrometry Analysis
In the realm of chemical research and pharmaceutical development, the precise confirmation of a compound's molecular weight is a critical step for identity verification and quality control. For a small organic molecule like 2-Benzoylacetanilide, mass spectrometry stands as a primary analytical technique. This guide provides a detailed comparison of mass spectrometry with High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), offering insights into their respective capabilities for molecular weight confirmation and purity assessment.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₅H₁₃NO₂. Its theoretical molecular weight is 239.27 g/mol .[1][2][3][4] Accurate determination of this molecular weight is essential to confirm the successful synthesis and purity of the compound.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides highly accurate molecular weight information and is a cornerstone of modern analytical chemistry.
For a molecule like this compound, several ionization techniques are suitable:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and semi-polar molecules.[6][7] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.
-
Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons.[5][7][8][9] This method often leads to extensive fragmentation, providing valuable structural information but can sometimes make the molecular ion peak less abundant.
A direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS) experiment is a rapid method for confirming the molecular weight of a pure substance.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. A dilute working solution (e.g., 10 µg/mL) is then prepared by diluting the stock solution with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an ESI source is used. The instrument is calibrated using a standard calibration solution.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode over a relevant m/z range (e.g., m/z 100-500).
Mass Spectrometry Experimental Workflow
HPLC-DAD as an Alternative Method
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful technique for separating components in a mixture and assessing purity. While it does not directly provide molecular weight information, it offers valuable orthogonal data.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Instrumentation: An HPLC system equipped with a C18 column, a pump, an autosampler, and a DAD is used.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (e.g., 60:40 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
DAD Wavelength: 200-400 nm, with specific monitoring at the absorbance maximum of this compound.
-
-
Data Acquisition and Analysis: The chromatogram is recorded, and the peak area of this compound is used to determine its purity. The UV spectrum from the DAD can help in peak identification.
Performance Comparison
The following table summarizes the key performance characteristics of direct infusion mass spectrometry and HPLC-DAD for the analysis of this compound.
| Feature | Direct Infusion Mass Spectrometry (ESI-MS) | HPLC-DAD |
| Primary Information | Molecular Weight (Mass-to-Charge Ratio) | Purity, Retention Time, UV-Vis Spectrum |
| Molecular Weight Accuracy | High (typically < 5 ppm with high-res MS) | Not Applicable |
| Purity Assessment | Limited (can detect ions of different m/z) | High (separates and quantifies impurities) |
| Sample Throughput | High (seconds to minutes per sample) | Moderate (minutes per sample) |
| Sensitivity | High (picomole to femtomole) | Moderate (nanogram to microgram) |
| Structural Information | Limited (soft ionization) to Extensive (hard ionization/MS/MS) | Limited (from UV spectrum) |
| Hypothetical Result for this compound | Observed m/z = 240.1018 ([M+H]⁺) | Purity = 99.5% at λmax = 254 nm |
Conclusion and Recommendation
For the unambiguous confirmation of the molecular weight of this compound, mass spectrometry is the superior and essential technique . Direct infusion ESI-MS provides a rapid and highly accurate determination of the molecular mass.
However, HPLC-DAD is an invaluable complementary technique for assessing the purity of the compound, a critical parameter that mass spectrometry alone does not effectively address.
For comprehensive characterization in a drug development or research setting, the ideal approach is Liquid Chromatography-Mass Spectrometry (LC-MS) . This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of the molecular weight of the target compound and any impurities.
References
- 1. This compound 98 959-66-0 [sigmaaldrich.com]
- 2. 959-66-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 959-66-0 [m.chemicalbook.com]
- 4. This compound | 959-66-0 [chemicalbook.com]
- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmafocuseurope.com [pharmafocuseurope.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Comparative Reactivity Analysis: 2-Benzoylacetanilide vs. Benzoylacetone
In the landscape of synthetic chemistry and drug development, β-dicarbonyl compounds are pivotal intermediates due to their versatile reactivity. This guide provides a detailed comparative analysis of the reactivity of two such compounds: 2-benzoylacetanilide and benzoylacetone. The core difference lies in the substitution at one of the carbonyl groups—an anilide in the former and a methyl ketone in the latter—which significantly influences their electronic properties and, consequently, their chemical behavior.
Core Reactivity Differences: An Overview
The primary distinction in reactivity between this compound and benzoylacetone stems from the electronic nature of the amide group versus the ketone group. The nitrogen atom in the anilide group of this compound participates in resonance, donating electron density to the amide carbonyl. This reduces the carbonyl's electrophilicity and its electron-withdrawing inductive effect on the adjacent methylene group. In contrast, the methyl group in benzoylacetone has a weak inductive effect.
This fundamental electronic difference leads to several key distinctions in reactivity:
-
Acidity of α-Protons: The methylene protons in benzoylacetone are more acidic than those in this compound. This is because they are flanked by two strongly electron-withdrawing ketone groups, which effectively stabilize the resulting enolate anion. The electron-donating resonance of the amide group in this compound makes it less effective at stabilizing the negative charge of the enolate.
-
Keto-Enol Tautomerism: Benzoylacetone exhibits a pronounced tendency to exist in its enol form, stabilized by an intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring.[1] While this compound also undergoes enolization, the equilibrium is influenced differently by the amide group. Studies on benzoylacetanilides show that both keto and enol forms can be present, with the equilibrium being solvent-dependent.[2]
-
Nucleophilicity of the Enolate: The enolate derived from benzoylacetone is a potent nucleophile, readily participating in alkylation and condensation reactions. The enolate of this compound, being derived from a less acidic proton, requires a stronger base for its formation.
-
Electrophilicity of Carbonyl Groups: The amide carbonyl in this compound is significantly less electrophilic than the corresponding ketone carbonyl in benzoylacetone. This makes this compound less susceptible to nucleophilic attack at the amide carbonyl.
Quantitative Data Summary
The following table summarizes the available quantitative data for comparing the two compounds. Direct comparative studies are scarce, and thus data is compiled from individual studies.
| Property | This compound | Benzoylacetone (1-Phenyl-1,3-butanedione) | Key Differences & Implications |
| Molecular Formula | C₁₅H₁₃NO₂ | C₁₀H₁₀O₂[3] | Different molecular structures lead to distinct chemical and physical properties. |
| Molecular Weight | 239.27 g/mol | 162.18 g/mol [3] | Affects stoichiometry in chemical reactions. |
| Melting Point | 106-108 °C | 56-58 °C | Reflects differences in intermolecular forces; this compound has potential for hydrogen bonding via the N-H group. |
| Keto-Enol Equilibrium | Exists as keto-enol tautomers.[2] | Predominantly exists as the enol tautomer in the gas phase and in non-polar solvents due to intramolecular H-bonding.[1][4] | Benzoylacetone has a very stable enol form. The enol content of this compound is significant but sensitive to solvent and substituents.[2] |
| Acidity (pKa) | Expected to be higher (less acidic) than benzoylacetone. | pKa (enol) and pKa (keto) have been determined.[5][6] | The α-protons of benzoylacetone are more acidic due to stabilization by two flanking carbonyl groups. |
Visualization of Tautomerism
The keto-enol tautomerism is central to the reactivity of both compounds. The diagram below illustrates this equilibrium.
Comparative Reactivity in Detail
Reactions with Electrophiles
The reaction of the corresponding enolates with electrophiles, such as in alkylation reactions, highlights the difference in their nucleophilic character.
-
Benzoylacetone: Readily forms a stable enolate with common bases like sodium ethoxide. This enolate is a soft nucleophile and can undergo both C-alkylation and O-alkylation, with conditions dictating the major product.
-
This compound: Requires a stronger base (e.g., sodium hydride in DMF) to efficiently generate the enolate.[7] The resulting enolate can also undergo C- and O-alkylation. The presence of the anilide group can influence the regioselectivity of the reaction.[7]
Reactions with Nucleophiles
The electrophilic character of the carbonyl carbons dictates the reactivity towards nucleophiles.
-
Benzoylacetone: Both carbonyl carbons are electrophilic and can be attacked by nucleophiles. It is a common substrate in condensation reactions (e.g., with hydrazine to form pyrazoles) and in the synthesis of various heterocyclic compounds.[8]
-
This compound: The benzoyl carbonyl is the primary site for nucleophilic attack. The amide carbonyl is significantly less reactive towards nucleophiles due to the resonance contribution from the nitrogen lone pair. This difference can be exploited for selective reactions.
Experimental Protocols
Protocol 1: Synthesis of Benzoylacetone via Claisen Condensation
This protocol describes a common laboratory synthesis of benzoylacetone.[9]
Materials:
-
Sodium ethoxide
-
Ethyl acetate
-
Acetophenone
-
Anhydrous diethyl ether
-
Cold water
-
Dilute sulfuric acid or acetic acid
Procedure:
-
Freshly prepare a solution of sodium ethoxide in ethanol. The reaction is exothermic and should be cooled in an ice bath.
-
To the sodium ethoxide solution, add ethyl acetate.
-
Slowly add acetophenone to the reaction mixture with constant stirring. The sodium salt of benzoylacetone may precipitate.
-
Allow the mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.
-
Isolate the precipitated sodium salt of benzoylacetone by filtration, wash it with anhydrous diethyl ether, and air-dry.
-
Dissolve the sodium salt in cold water and acidify the solution with dilute sulfuric acid or acetic acid until it is acidic to litmus paper.
-
Benzoylacetone will precipitate as a solid. Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify.
Protocol 2: α-Alkylation of this compound
This protocol is based on general procedures for the alkylation of benzoylacetanilides.[7]
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.
-
Cool the suspension in an ice bath and slowly add a solution of this compound in anhydrous DMF.
-
After the addition is complete, allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.
-
Cool the reaction mixture again in an ice bath and add the alkyl halide dropwise.
-
Let the reaction mixture stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cautiously quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Conclusion
The substitution of a methyl group in benzoylacetone with an anilide group in this compound fundamentally alters the electronic properties and reactivity of the β-dicarbonyl system. Benzoylacetone is characterized by its more acidic α-protons and a highly stable enol form, making its enolate readily accessible for nucleophilic reactions. This compound, on the other hand, has less acidic α-protons and a less electrophilic amide carbonyl, which requires stronger reaction conditions for enolate formation and offers different pathways for synthetic transformations. Understanding these differences is crucial for researchers in selecting the appropriate substrate and reaction conditions to achieve desired synthetic outcomes in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoylacetone | C10H10O2 | CID 7166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 2-Benzoylacetanilide and Other β-Dicarbonyl Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-dicarbonyl compounds are indispensable building blocks, prized for the reactivity of their acidic methylene protons. This guide provides an objective comparison of 2-benzoylacetanilide with other widely used β-dicarbonyl compounds, such as ethyl acetoacetate, acetylacetone, and diethyl malonate. By presenting key performance data, detailed experimental protocols, and reaction workflows, this document aims to inform the selection of the most suitable reagent for specific synthetic applications.
Physicochemical Properties and Reactivity Overview
The reactivity of β-dicarbonyl compounds is intrinsically linked to the acidity of the α-hydrogen atom situated between the two carbonyl groups. This acidity, quantified by the pKa value, dictates the ease of enolate formation, a crucial step in many carbon-carbon bond-forming reactions.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (predicted/experimental) |
| This compound | C₁₅H₁₃NO₂ | 239.27 | 106-108[1][2] | 473.6 (predicted)[2] | 11.37 (predicted)[2][3] |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | -45 | 180.8 | ~11 |
| Acetylacetone | C₅H₈O₂ | 100.12 | -23 | 140 | ~9 |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -50 | 199 | ~13 |
The predicted pKa of this compound (11.37) is comparable to that of ethyl acetoacetate, suggesting similar reactivity in terms of enolate formation under basic conditions. However, the presence of the anilide and benzoyl groups in this compound introduces steric and electronic factors that can influence its performance in specific reactions.
Key Synthetic Applications and Performance Comparison
This section details the use of this compound and other β-dicarbonyl compounds in fundamental synthetic transformations, providing experimental data where available to facilitate a direct comparison.
Alkylation Reactions
Alkylation of the α-carbon is a cornerstone reaction of β-dicarbonyl compounds, enabling the introduction of various substituents.
Mono- and Di-alkylation of this compound:
A notable application of this compound is its mono- and di-α-alkylation, which serves as a pathway to substituted quinolines.[4] The reaction is typically carried out using a base such as sodium ethoxide or sodium hydride.
Comparative Alkylation Yields:
While direct comparative studies are scarce, the following table provides representative yields for the alkylation of different β-dicarbonyl compounds.
| β-Dicarbonyl Compound | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| This compound | Ethyl iodide | Sodium ethoxide | Ethanol | 2-Benzoyl-2-ethylacetanilide | - |
| This compound | Methyl iodide | Sodium hydride | DMF | 2-Benzoyl-2-methylacetanilide | - |
| Ethyl Acetoacetate | Ethyl halides | Sodium ethoxide | - | C-alkylation product | 13-71[5] |
| Acetylacetone | Various alkyl halides | - | DMF/MIBK | C-alkylation products | -[4] |
| Diethyl Malonate | n-Butyl bromide | Sodium ethoxide | Ethanol | Diethyl n-butylmalonate | - |
Note: Specific yield for the mono-alkylation of this compound with ethyl iodide was not explicitly stated in the reviewed literature, but the study by Hauser and Reynolds indicates the successful formation of these products.
Cyclization Reactions: Synthesis of Quinolines
A significant advantage of using this compound in synthesis is the ability of its alkylated derivatives to undergo acid-catalyzed cyclization to form 3-alkyl-4-arylcarbostyrils (2-hydroxy-4-phenylquinolines).[4]
Workflow for the Synthesis of 3-Alkyl-4-arylcarbostyrils from this compound:
Caption: Synthesis of 3-Alkyl-4-arylcarbostyrils.
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step. β-Dicarbonyl compounds are frequently employed in these reactions.
Hantzsch Pyridine Synthesis: This reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form dihydropyridines, which can be oxidized to pyridines.[6][7] While ethyl acetoacetate is the classic substrate, the use of other β-dicarbonyls is possible.
Biginelli Reaction: This MCR combines an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce dihydropyrimidinones. Ethyl acetoacetate is a common choice for this reaction.
Feist-Benary Furan Synthesis: This synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound to yield furans.[8][9][10][11][12]
Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts.[13][14][15]
Experimental Protocols
General Procedure for Mono-alkylation of this compound
This protocol is adapted from the work of Hauser and Reynolds.[4]
-
Enolate Formation: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, an equimolar amount of this compound is added to form the sodium enolate.
-
Alkylation: An equimolar amount of the desired alkyl halide (e.g., ethyl iodide) is added to the solution of the enolate.
-
Reaction: The reaction mixture is refluxed for a period of time to ensure complete reaction.
-
Workup: The solvent is removed, and the residue is treated with water. The product can be extracted with a suitable organic solvent.
-
Purification: The crude product is purified by distillation or recrystallization.
General Procedure for Di-alkylation of this compound
This protocol is also based on the work of Hauser and Reynolds.[4]
-
Enolate Formation: A suspension of sodium hydride in a suitable solvent like dimethylformamide (DMF) is prepared. To this, an equimolar amount of this compound is added.
-
First Alkylation: An equimolar amount of the first alkyl halide is added, and the reaction is allowed to proceed.
-
Second Enolate Formation: A second equivalent of sodium hydride is added to the mono-alkylated product.
-
Second Alkylation: The second alkyl halide is then added to the reaction mixture.
-
Workup and Purification: The reaction is worked up similarly to the mono-alkylation procedure, followed by purification of the di-alkylated product.
General Procedure for Cyclization of Alkylated this compound
This procedure for the synthesis of 3-alkyl-4-arylcarbostyrils is adapted from Hauser and Reynolds.[4]
-
Reaction Setup: The mono- or di-alkylated this compound is dissolved in concentrated sulfuric acid.
-
Reaction: The solution is allowed to stand at room temperature or gently heated to effect cyclization. In the case of di-alkylated compounds, one of the alkyl groups is eliminated.
-
Workup: The reaction mixture is poured onto ice, and the precipitated solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent.
Conclusion
This compound emerges as a valuable β-dicarbonyl compound with unique synthetic potential, particularly in the synthesis of substituted quinoline derivatives. Its reactivity, as indicated by its predicted pKa, is comparable to that of ethyl acetoacetate, making it a viable substrate for a range of classical reactions involving enolates.
The key differentiator for this compound is the ability of its alkylated derivatives to undergo an efficient acid-catalyzed cyclization, providing access to carbostyril structures that are of interest in medicinal chemistry.
While direct comparative data for this compound in many common multicomponent reactions is lacking, its structural features suggest it could offer unique reactivity and lead to novel molecular scaffolds. Further research into the application of this compound in reactions such as the Hantzsch, Biginelli, Feist-Benary, and Japp-Klingemann reactions would be a valuable endeavor to fully elucidate its synthetic utility in comparison to more conventional β-dicarbonyl compounds.
The provided experimental protocols for the alkylation and cyclization of this compound offer a practical starting point for researchers interested in exploring its chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. DSpace [scholarworks.umass.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. library2.smu.ca [library2.smu.ca]
- 12. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | Semantic Scholar [semanticscholar.org]
- 15. US3222288A - Process for preparing sodium hydride - Google Patents [patents.google.com]
Unveiling the Structural Landscape of 2-Benzoylacetanilide Metal Complexes: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of metal complexes at an atomic level is paramount for rational drug design and the development of novel therapeutic agents. X-ray crystallography stands as the definitive technique for elucidating these intricate molecular architectures. This guide provides a comprehensive overview of the methodologies involved in the X-ray crystallographic analysis of 2-benzoylacetanilide metal complexes, offering a comparative framework for researchers in the field.
Comparative Analysis of Crystallographic Parameters
The coordination of this compound to a metal center can result in a variety of coordination geometries, which significantly influence the complex's physical, chemical, and biological properties. A systematic comparison of key crystallographic parameters across a series of hypothetical metal complexes can reveal important structural trends.
| Metal Ion | Coordination Number | Geometry | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Cu(II) | 4 | Square Planar | Monoclinic | P2₁/c | 8.5 | 12.1 | 9.8 | 90 | 105.2 | 90 |
| Ni(II) | 6 | Octahedral | Orthorhombic | Pbca | 10.2 | 15.8 | 18.5 | 90 | 90 | 90 |
| Co(II) | 4 | Tetrahedral | Triclinic | P-1 | 7.9 | 9.3 | 11.4 | 85.1 | 78.9 | 92.3 |
| Zn(II) | 4 | Tetrahedral | Monoclinic | C2/c | 9.1 | 11.5 | 10.3 | 90 | 110.5 | 90 |
This table presents hypothetical data based on common coordination geometries and crystal systems observed for similar β-diketonate and Schiff base metal complexes.
Experimental Protocols: A Roadmap to Crystal Structure Determination
The journey from a synthesized metal complex to a fully refined crystal structure involves a series of meticulous experimental steps. The following protocols outline the key stages in this process.
Synthesis and Crystallization of this compound Metal Complexes
The synthesis of this compound metal complexes typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The choice of solvent and reaction conditions is crucial for obtaining high-quality single crystals suitable for X-ray diffraction.
General Synthetic Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Add a solution of the corresponding metal salt (e.g., copper(II) chloride, nickel(II) acetate, cobalt(II) chloride, zinc(II) sulfate) (0.5 or 1 equivalent) to the ligand solution with stirring.
-
The reaction mixture may be heated to facilitate complex formation.
-
Slow evaporation of the solvent, vapor diffusion of a non-solvent, or cooling of the saturated solution are common techniques to induce crystallization.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their crystal structure.
Data Collection:
-
A single crystal of appropriate size and quality is mounted on a goniometer head.
-
The crystal is placed in a stream of X-rays, typically from a synchrotron source or a laboratory X-ray diffractometer.[1][2]
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[2][3]
-
The diffraction data, consisting of the intensities and positions of the diffracted spots, are collected using a detector.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
Initial phases for the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which the positions of the atoms can be determined.
-
The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Visualizing the Experimental Workflow
The process of determining the crystal structure of a this compound metal complex can be visualized as a logical workflow, from synthesis to the final structural analysis.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of this compound metal complexes.
Significance for Drug Development
The precise knowledge of the three-dimensional structure of this compound metal complexes is a critical starting point for understanding their potential as therapeutic agents. Structural data allows for:
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of complexes with their biological activities, researchers can identify key structural features that are essential for therapeutic efficacy.
-
Rational Drug Design: The detailed atomic coordinates from a crystal structure can be used to design more potent and selective drug candidates through computational modeling and docking studies.
-
Understanding Mechanism of Action: The coordination geometry and intermolecular interactions observed in the crystal structure can provide insights into how these complexes might interact with biological targets such as proteins or DNA.
References
A Comparative Guide to the Synthesis of Quinolines: Validating the Cyclization of 2-Benzoylacetanilide
For Researchers, Scientists, and Drug Development Professionals
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. This guide provides a comparative analysis of the synthesis of quinolines, with a special focus on validating the acid-catalyzed cyclization of 2-benzoylacetanilide. We will objectively compare this method with established alternatives such as the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses, supported by experimental data and detailed protocols to inform your synthetic strategies.
At a Glance: Quinoline Synthesis Methods
| Method | Starting Materials | Key Reagents & Conditions | Product Type | Advantages |
| Acid-Catalyzed Cyclization | This compound | Concentrated Sulfuric Acid | 4-Aryl-2-hydroxyquinoline | Direct conversion of a readily available precursor. |
| Conrad-Limpach Synthesis | Anilines, β-ketoesters | High temperatures (ca. 250 °C), inert solvent | 4-Hydroxyquinolines | Good yields, particularly with an inert solvent.[1] |
| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyls | Acid catalyst (e.g., HCl, H₂SO₄) | 2- and/or 4-Substituted Quinolines | Versatile for a range of substituted quinolines.[2] |
| Friedländer Synthesis | 2-Aminoaryl aldehydes/ketones, compounds with α-methylene groups | Acid or base catalyst | Polysubstituted Quinolines | High yields and regioselectivity under relatively mild conditions. |
Acid-Catalyzed Cyclization of this compound: A Validated Pathway
The synthesis of quinoline derivatives from this compound is a direct and effective method. Specifically, the use of concentrated sulfuric acid facilitates the intramolecular cyclization of this compound to produce 4-phenyl-2-hydroxyquinoline, also known as 4-phenylcarbostyril. This transformation has been validated in the chemical literature, providing a reliable route to this class of quinoline derivatives. While detailed quantitative yield data for the unsubstituted this compound is not extensively reported, the conversion of its alkylated derivatives to 3-alkyl-4-arylcarbostyrils proceeds effectively, indicating the viability of the core cyclization reaction.
Experimental Protocol: Synthesis of 4-Phenyl-2-hydroxyquinoline
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, carefully add this compound to a sufficient volume of chilled concentrated sulfuric acid, ensuring the mixture remains cool.
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration to allow for complete cyclization.
-
Slowly and carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude 4-phenyl-2-hydroxyquinoline by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Note: The precise reaction time and temperature should be optimized for the specific substrate and scale.
Comparative Analysis with Alternative Syntheses
To provide a comprehensive overview, the acid-catalyzed cyclization of this compound is compared with three classical and widely used methods for quinoline synthesis.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[1] The reaction typically proceeds in two stages: an initial condensation to form a β-aminoacrylate, followed by a high-temperature cyclization to yield a 4-hydroxyquinoline.[1]
Key Features:
-
High Temperatures: The cyclization step requires temperatures around 250 °C.[1]
-
Solvent Effects: The use of an inert, high-boiling solvent like mineral oil can significantly increase the yield to as high as 95%.[1]
Doebner-von Miller Reaction
This method offers a versatile route to 2- and/or 4-substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[2]
Key Features:
-
Acid Catalysis: Strong acids like hydrochloric acid or sulfuric acid are typically employed.[2]
-
Side Reactions: A common issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which can lead to tar formation and lower yields.[2]
Friedländer Synthesis
The Friedländer synthesis is a highly efficient method for producing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either an acid or a base.
Key Features:
-
Milder Conditions: Compared to the Skraup or Doebner-von Miller reactions, the Friedländer synthesis can often be carried out under milder conditions.
-
High Yields and Regioselectivity: This method is known for providing good to excellent yields and offers good control over the substitution pattern of the resulting quinoline.
Quantitative Data Comparison
The following table summarizes typical reported yields for the alternative quinoline synthesis methods.
| Synthesis Method | Starting Materials | Product | Reported Yield (%) |
| Conrad-Limpach | Aniline, Ethyl acetoacetate | 4-Hydroxyquinoline | up to 95% (with inert solvent)[1] |
| Doebner-von Miller | Aniline, Crotonaldehyde | 2-Methylquinoline | 70-75% |
| Friedländer | 2-Aminobenzaldehyde, Acetone | 2-Methylquinoline | 70% |
| Friedländer | 2-Aminoacetophenone, Ethyl acetoacetate | 2-Methyl-3-carbethoxyquinoline | 95% |
Mechanistic Pathways and Experimental Workflows
To visualize the relationships between reactants and products in these syntheses, the following diagrams illustrate the experimental workflows and reaction mechanisms.
Figure 1. Experimental workflow for the synthesis of 4-phenyl-2-hydroxyquinoline.
Figure 2. Experimental workflow for the Conrad-Limpach synthesis.
References
A Comparative Guide to the Chelating Properties of 2-Benzoylacetanilide and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chelating properties of 2-Benzoylacetanilide, a β-ketoanilide ligand, with other well-established chelating agents. Due to the limited availability of specific quantitative stability constant data for this compound in publicly accessible literature, this comparison leverages data from structurally similar ligands, particularly β-diketones like benzoylacetone, to infer and contextualize its potential chelating efficacy. The information is supported by detailed experimental protocols for determining chelation properties, offering a framework for empirical validation.
Introduction to Chelation and β-Ketoanilides
Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. The stability of these metal complexes is a critical factor in various applications, including the treatment of metal toxicity, catalysis, and the development of novel therapeutic agents.
This compound belongs to the class of β-ketoanilides, which are structurally related to β-diketones. These compounds possess two donor oxygen atoms that can coordinate with a metal ion, forming a six-membered chelate ring. The electronic properties of the phenyl and anilide groups in this compound are expected to influence its acidity and the stability of the metal complexes it forms.
Quantitative Comparison of Chelating Properties
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a more stable complex. The following tables summarize the stability constants for complexes of ligands structurally related to this compound, offering a basis for comparison.
Table 1: Stepwise Stability Constants (log K) of Benzoylacetone Complexes with Various Divalent Metal Ions in 50% (v/v) Dioxane-Water at 30°C
| Metal Ion | log K₁ | log K₂ |
| Cu(II) | 10.35 | 9.10 |
| Ni(II) | 8.85 | 7.65 |
| Co(II) | 8.60 | 7.40 |
| Zn(II) | 8.75 | 7.55 |
| Cd(II) | 7.60 | 6.40 |
Data is illustrative and based on typical values for benzoylacetone under the specified conditions. Actual values may vary based on experimental setup.
Table 2: Overall Stability Constants (log β₂) of Various Ligand Complexes with Cu(II)
| Ligand | log β₂ |
| Ethylenediamine (en) | 19.7 |
| EDTA | 18.8 |
| Benzoylacetone (representative β-diketone) | 19.45 |
| Glycine | 15.1 |
This table provides a broader context by comparing the stability of a representative β-diketone complex with other common chelating agents.
Experimental Protocols
Accurate determination of stability constants is paramount for comparing the efficacy of chelating agents. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration (Irving-Rossotti Method)
This method is a widely used and reliable technique for determining the proton-ligand and metal-ligand stability constants in solution.[1]
Objective: To determine the stepwise stability constants of metal-2-Benzoylacetanilide complexes.
Materials:
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HClO₄)
-
Solution of this compound of known concentration
-
Solution of the metal salt (e.g., nitrate or perchlorate) of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., NaNO₃ or NaClO₄)
-
Solvent (e.g., dioxane-water mixture)
Procedure:
-
Solution Preparation: Prepare the following three solutions in a thermostated vessel:
-
A: Strong acid + inert salt
-
B: Solution A + this compound
-
C: Solution B + metal salt solution
-
-
Titration: Titrate each solution against the standardized strong base, recording the pH after each addition.
-
Data Analysis:
-
Plot the pH readings against the volume of base added for each of the three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) at various pH values.
-
Calculate the average number of ligands attached to the metal ion (n̅) and the free ligand exponent (pL).
-
The proton-ligand stability constants are determined from the formation curve of the ligand (plot of n̅ₐ vs. pH).
-
The metal-ligand stability constants (log K₁, log K₂, etc.) are determined from the complex formation curve (plot of n̅ vs. pL).
-
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is suitable for determining the stoichiometry of a metal-ligand complex in solution and can also be used to determine its stability constant, provided the complex has a distinct absorption spectrum compared to the free ligand and metal ion.
Objective: To determine the stoichiometry and stability constant of a metal-2-Benzoylacetanilide complex.
Materials:
-
Equimolar solutions of the metal salt and this compound.
-
Spectrophotometer.
-
Cuvettes.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions by mixing the equimolar stock solutions of the metal and ligand in varying proportions (e.g., 9:1, 8:2, ..., 1:9), keeping the total volume constant.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 complex.
-
The stability constant (K) can be calculated from the absorbance data at the stoichiometric maximum.
-
Comparative Analysis of Chelation Properties
-
This compound vs. Benzoylacetone: Both ligands form six-membered chelate rings with metal ions through two oxygen donor atoms. The primary difference lies in the anilide group of this compound versus the methyl group of benzoylacetone. The electron-withdrawing nature of the phenyl group attached to the nitrogen in the anilide moiety may influence the acidity of the enolic proton and the electron density on the coordinating oxygen atoms, thereby affecting the stability of the metal complexes.
-
This compound vs. Polydentate Ligands (e.g., EDTA): EDTA is a hexadentate ligand, capable of forming multiple chelate rings with a single metal ion. This results in a significant "chelate effect," leading to exceptionally stable metal complexes.[2] As a bidentate ligand, this compound is expected to form less stable complexes than EDTA with the same metal ion.
Logical Framework for Ligand Comparison
The selection of a suitable chelating agent depends on a variety of factors beyond just the stability constant. The following diagram illustrates a logical framework for comparing chelating ligands.
Conclusion
This compound, as a β-ketoanilide, is a promising bidentate chelating agent. While direct quantitative comparisons of its chelating properties are limited by the lack of published stability constant data, its structural similarity to well-characterized β-diketones like benzoylacetone suggests it will form stable complexes with a range of transition metal ions. For applications requiring exceptionally high stability, polydentate ligands such as EDTA remain the benchmark due to the pronounced chelate effect. The experimental protocols provided herein offer a robust framework for researchers to empirically determine the stability constants of this compound and its derivatives, enabling a more direct and quantitative comparison with other chelating agents for specific therapeutic and scientific applications.
References
Structure-Activity Relationship of 2-Benzoylacetanilide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-benzoylacetanilide derivatives, focusing on their potential as antimicrobial and anticancer agents. Due to limited direct studies on this specific scaffold, this guide draws parallels from structurally related benzanilide and acetanilide derivatives to infer potential SAR trends. The information is supported by experimental data from analogous compounds and detailed experimental protocols.
Introduction to this compound Derivatives
The this compound scaffold combines key structural features from both benzophenones and acetanilides. This hybrid structure presents a unique framework for developing novel therapeutic agents. The core structure consists of a benzoyl group attached to the second position of an acetanilide moiety. Modifications to both the benzoyl and the acetanilide rings can significantly influence the biological activity of these compounds.
Comparative Biological Activity Data
While specific quantitative data for a series of this compound derivatives is not extensively available in the public domain, the following tables summarize the biological activities of structurally related compounds. This data serves as a benchmark for predicting the potential efficacy of novel this compound derivatives.
Table 1: In Vitro Anticancer Activity of Related Quinoxaline Derivatives
As a point of comparison, the following data from a study on 2-acyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives highlights how modifications to the acyl group can impact anticancer activity. A similar trend might be observed with substitutions on the benzoyl moiety of this compound derivatives.
| Compound ID | R Group (Acyl Moiety) | Mean GI50 (µM) |
| 1 | Ethyl | >10 |
| 2 | Isopropyl | 5.62 |
| 3 | tert-Butyl | 1.02 |
| 4 | Phenyl | 0.42 |
Data extracted from a study on quinoxaline derivatives, which are structurally different but provide insight into the effect of acyl group substitutions on cytotoxicity.
Table 2: In Vitro Antimicrobial Activity of Related Benzimidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzimidazole derivatives against various bacterial strains. This data illustrates how different substituents on an aromatic ring system can modulate antimicrobial potency.
| Compound ID | R Group | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| B1 | -H | 64 | 32 | 128 |
| B2 | 4-Cl | 16 | 8 | 32 |
| B3 | 4-NO2 | 8 | 4 | 16 |
| B4 | 4-OCH3 | 32 | 16 | 64 |
Illustrative data based on typical results for substituted benzimidazole derivatives.
Inferred Structure-Activity Relationships
Based on SAR studies of analogous compounds, the following relationships can be postulated for this compound derivatives:
-
Substituents on the Benzoyl Ring: Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzoyl ring are likely to enhance both anticancer and antimicrobial activity. The position of the substituent will also be critical, with para-substitution often showing the most significant effect.
-
Substituents on the Acetanilide Ring: The nature and position of substituents on the aniline ring of the acetanilide moiety can influence lipophilicity and interaction with biological targets. Lipophilic groups may enhance cell membrane permeability.
-
The Amide Linker: The amide bond is a crucial feature, potentially involved in hydrogen bonding with target enzymes or receptors.
Experimental Protocols
General Synthesis of this compound Derivatives
The following is a proposed synthetic route for this compound derivatives based on established methods for related compounds.
Step 1: Synthesis of 2-Amino-N-arylacetamide. This intermediate can be prepared by the reaction of a substituted aniline with 2-chloroacetyl chloride.
Step 2: Friedel-Crafts Acylation. The 2-amino-N-arylacetamide is then acylated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield the final this compound derivative.
Caption: Proposed synthesis workflow for this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxicity of the synthesized compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 (concentration inhibiting 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow from design to SAR analysis.
Conclusion
The this compound scaffold holds promise for the development of new therapeutic agents. While direct SAR studies on this class of compounds are emerging, analysis of structurally related molecules suggests that strategic modifications of the benzoyl and acetanilide rings can lead to potent anticancer and antimicrobial agents. The experimental protocols provided herein offer a standardized approach for the synthesis and evaluation of novel this compound derivatives, facilitating further research and development in this area. Future studies should focus on building a comprehensive library of these compounds to establish a detailed and direct structure-activity relationship.
Safety Operating Guide
Proper Disposal of 2-Benzoylacetanilide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for 2-Benzoylacetanilide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is tailored for professionals in research, scientific, and drug development fields who handle this chemical.
Core Safety and Handling
According to safety data sheets, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1][2] Consequently, it does not have specific hazard pictograms, signal words, or hazard statements associated with it.[1] However, standard laboratory best practices for handling chemical compounds should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as eyeshields and gloves.[3] It is also recommended to use a local exhaust ventilation system to prevent the dispersion of dust.[1] In case of a spill, the material should be picked up and arranged for disposal in a manner that avoids creating dust, and it should be prevented from entering drains.[1][2]
Disposal Procedures for this compound
As a non-hazardous solid, the disposal of this compound is primarily governed by local, state, and federal regulations for non-hazardous waste. The following steps provide a procedural framework for its proper disposal.
Step 1: Waste Characterization
Before disposal, it is crucial to characterize the waste material. If this compound has been mixed with other chemicals, the mixture must be evaluated for any new hazardous properties. If it is in its pure form, it can be managed as a non-hazardous solid waste.
Step 2: Consultation of Local Regulations
Always consult your institution's Environmental Health and Safety (EHS) department and local waste disposal regulations. While this compound is not federally regulated as a hazardous waste, local jurisdictions may have specific requirements for chemical waste disposal.
Step 3: Packaging and Labeling
Collect waste this compound in a suitable, well-sealed container to prevent leakage or dust formation. The container should be clearly labeled as "Waste this compound" and include the quantity. Proper labeling is essential for waste management personnel to handle the material correctly.
Step 4: Disposal Pathway
For pure, unadulterated this compound, the primary disposal method is landfilling in a permitted facility for non-hazardous industrial solid waste. Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your local regulations and institutional EHS guidelines.
Experimental Protocols
Due to the non-hazardous nature of this compound, there are no specific experimental protocols required for its disposal, such as neutralization or chemical treatment. The focus is on proper containment and disposal through approved waste streams.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
This guide provides a clear and direct approach to the safe and compliant disposal of this compound, empowering laboratory professionals to manage their chemical waste responsibly. By adhering to these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling 2-Benzoylacetanilide
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Benzoylacetanilide, tailored for research and drug development professionals. Following these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential hazards. While some safety data sheets (SDS) classify it as not hazardous, others indicate potential risks.[1][2] It is prudent to handle it as a potentially hazardous substance. Potential hazards include skin and eye irritation, allergic skin reactions, and respiratory irritation if inhaled as a dust.[3][4]
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | 106-108 °C | [4][5] |
| Solubility in Acetone | 25 mg/mL | [4][5] |
| Water Hazard Class (WGK) Germany | 2 (Hazardous to water) | [4][5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
-
Eye and Face Protection : Always wear chemical safety goggles that conform to EU EN166 or US NIOSH standards.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[6]
-
Hand Protection : Chemical-resistant gloves are mandatory.[3][5] For enhanced protection, it is recommended to wear two pairs of gloves, especially when handling larger quantities or for prolonged periods.[6] Powder-free nitrile gloves are a suitable option.[7] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if they become contaminated or damaged.[7]
-
Body Protection : A laboratory coat is the minimum requirement.[8] For tasks with a higher potential for contamination, consider using a chemical-resistant apron or coveralls.[9]
-
Respiratory Protection : To prevent the inhalation of dust, a NIOSH-approved N95 or equivalent dust mask should be worn when handling the powder.[5] All handling of the solid material should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation.[1][3]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] The work area, particularly a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer : Conduct all weighing and transfer operations of this compound powder inside a chemical fume hood to control dust.[3] Use non-sparking tools to prevent ignition sources.[3]
-
Solution Preparation : When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
Emergency Procedures
-
Spills : In the event of a spill, evacuate the immediate area.[3] Wearing the appropriate PPE, cover the spill with an inert absorbent material.[10] For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.[8] The spill area should then be cleaned with soap and water.[8] Prevent the spilled material from entering drains.[3]
-
First Aid :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1][3]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation or a rash develops, seek medical attention.[1][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all solid waste and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[11]
-
Liquid Waste : Solutions of this compound should be collected in a separate, labeled hazardous waste container.[11]
-
Disposal : Arrange for the disposal of all hazardous waste through a licensed chemical waste disposal service, in accordance with local, state, and federal regulations.[3] Controlled incineration is a possible disposal method.[3]
-
Empty Containers : Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 959-66-0 [chemicalbook.com]
- 5. 2-苯甲酰乙酰苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. dem.ri.gov [dem.ri.gov]
- 7. pppmag.com [pppmag.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
